7-Troc-Paclitaxel
Description
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZHVJDHKCYODM-MUQZGBOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H52Cl3NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Physical and Chemical Properties of 7-Troc-Paclitaxel
This guide provides a comprehensive overview of the essential physical and chemical properties of 7-Troc-Paclitaxel (7-(2,2,2-trichloroethoxycarbonyl)-paclitaxel), a key intermediate and prodrug in the field of oncology research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering both established data and field-proven insights into the experimental determination of its core characteristics.
Introduction: The Strategic Importance of 7-Troc-Paclitaxel
Paclitaxel, a potent anti-cancer agent originally isolated from the Pacific yew tree, is a cornerstone of chemotherapy regimens for various cancers.[1] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest in rapidly dividing cancer cells. However, the chemical complexity and limited water solubility of paclitaxel present significant challenges in its synthesis, formulation, and clinical application.
7-Troc-Paclitaxel emerges as a critical derivative, serving two primary roles:
-
A Protected Intermediate: In the semi-synthesis of paclitaxel and its analogues like docetaxel, the hydroxyl group at the C7 position of the baccatin III core is highly reactive. The introduction of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group at this position allows for selective modifications at other sites of the molecule.[2][3] The Troc group is favored due to its stability under various reaction conditions and its relatively straightforward removal.
-
A Prodrug Candidate: The modification at the C7 position can alter the pharmacokinetic profile of paclitaxel, potentially leading to improved solubility, stability, and targeted delivery.[4] Prodrug strategies are a key area of research to enhance the therapeutic index of potent drugs like paclitaxel.[4][5]
This guide will delve into the fundamental properties that define 7-Troc-Paclitaxel, providing a framework for its handling, characterization, and application in a research setting.
Molecular Structure and Core Identifiers
A thorough understanding of a compound begins with its fundamental identifiers and structure.
dot digraph "7_Troc_Paclitaxel_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Simplified representation of the Troc group at the C7 position of the paclitaxel core.
Table 1: Core Identifiers for 7-Troc-Paclitaxel
| Property | Value | Source(s) |
| CAS Number | 114915-17-2 | [2][6] |
| Molecular Formula | C₅₀H₅₂Cl₃NO₁₆ | [2][6] |
| Molecular Weight | 1029.32 g/mol | [2][7] |
| Appearance | Off-white solid powder | [6][8] |
| Synonyms | 7-(2,2,2-Trichloroethyloxycarbonyl)taxol, Paclitaxel Impurity 50 | [2][9] |
Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physical and chemical properties of 7-Troc-Paclitaxel. It is important to note that many of the reported values are predicted, as extensive experimental characterization data for this specific derivative is not widely published. For comparative context, experimental data for the parent compound, paclitaxel, is included where relevant.
Table 2: Key Physical and Chemical Properties
| Property | 7-Troc-Paclitaxel (Predicted/Reported) | Paclitaxel (Experimental) | Source(s) |
| Melting Point | Not available | 213-216 °C | |
| Boiling Point | 1041.1 ± 65.0 °C (Predicted) | Not applicable (decomposes) | [2] |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) | Not available | [2] |
| pKa | 11.90 ± 0.20 (Predicted) | Not available | [2] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | Soluble in ethanol (~1.5 mg/mL), DMSO (~5 mg/mL), and DMF (~5 mg/mL). Sparingly soluble in aqueous buffers. | [6][8][10] |
Solubility Profile: Experimental Considerations and Protocol
The solubility of a compound is a critical parameter for its formulation, biological testing, and synthetic manipulation. While qualitative solubility in some organic solvents is reported for 7-Troc-Paclitaxel, a quantitative assessment is often required.
Causality Behind Solvent Choices
The choice of solvents for solubility studies is dictated by the intended application. For in vitro biological assays, solubility in Dimethyl Sulfoxide (DMSO) is paramount, as it is a common vehicle for dissolving compounds for cell-based experiments. For synthetic applications, solubility in solvents like dichloromethane (DCM), ethyl acetate, and acetonitrile is important for reaction setup and purification.
Experimental Protocol for Determining Quantitative Solubility
This protocol outlines a standard method for determining the solubility of 7-Troc-Paclitaxel in a given solvent using High-Performance Liquid Chromatography (HPLC).
Stability Assessment: A Critical Parameter for Drug Development
The stability of 7-Troc-Paclitaxel under various conditions is crucial for its storage, handling, and the reproducibility of experimental results. Stability studies for paclitaxel and its derivatives typically focus on temperature, pH, and light sensitivity.
Temperature Stability
Based on information for similar compounds, 7-Troc-Paclitaxel is expected to be stable for short periods (days to weeks) at 0-4°C and for long-term storage (months to years) at -20°C in a dry, dark environment.[6] Stock solutions in DMSO should also be stored at -20°C to minimize degradation.[11]
pH Stability
Paclitaxel itself is known to be most stable in aqueous solutions at a pH of around 3-5.[6] It undergoes degradation under acidic conditions, and this degradation is accelerated at higher temperatures.[12] While specific data for 7-Troc-Paclitaxel is not available, it is reasonable to assume a similar pH-dependent stability profile.
Experimental Protocol for pH-Dependent Stability Study
This protocol describes a method to assess the stability of 7-Troc-Paclitaxel at different pH values over time.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in the molecule. Key diagnostic signals would include those from the Troc group (a singlet for the CH₂ and potentially multiplets for the protons on the paclitaxel core shifted by the presence of the Troc group), the acetyl groups, the benzoyl groups, and the complex array of signals from the taxane skeleton.
-
¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the 50 carbon atoms. The carbonyl carbons of the ester and amide groups will appear downfield, while the carbons of the taxane core will be in the mid-field region. The three carbons of the Troc group will have characteristic shifts.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing paclitaxel and its derivatives. In positive ion mode, the expected molecular ion peaks for 7-Troc-Paclitaxel would be [M+H]⁺ at m/z 1030.3, [M+Na]⁺ at m/z 1052.3, and [M+K]⁺ at m/z 1068.3. The isotopic pattern due to the three chlorine atoms of the Troc group would be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum of 7-Troc-Paclitaxel would be expected to show characteristic absorption bands for the various functional groups present, including:
-
O-H stretching (from the hydroxyl groups)
-
N-H stretching (from the amide)
-
C=O stretching (from the esters, amide, and carbonate of the Troc group)
-
C-O stretching
-
Aromatic C-H and C=C stretching
Conclusion
7-Troc-Paclitaxel is a molecule of significant interest in the ongoing effort to improve cancer chemotherapy. Its role as a synthetic intermediate and a potential prodrug necessitates a thorough understanding of its physical and chemical properties. While a complete experimental dataset for this specific derivative is not yet in the public domain, this guide provides a comprehensive framework based on available data, predictive models, and established analytical protocols. By employing the methodologies outlined herein, researchers can confidently handle, characterize, and utilize 7-Troc-Paclitaxel in their drug discovery and development endeavors.
References
-
LookChem. 7-Troc-paclitaxel. [Link]
-
MDPI. Synthesis and Biological Investigation of Bile Acid-Paclitaxel Hybrids. [Link]
-
ACS Publications. Paclitaxel Prodrugs: Toward Smarter Delivery of Anticancer Agents. [Link]
-
PubChem. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120. [Link]
-
Wikipedia. 2,2,2-Trichloroethoxycarbonyl chloride. [Link]
-
NIH. Paclitaxel Prodrugs with Sustained Release and High Solubility in Poly(ethylene glycol)-b-poly(ε-caprolactone) Micelle Nanocarriers: Pharmacokinetic Disposition, Tolerability, and Cytotoxicity. [Link]
-
ACS Publications. Synthesis and Preclinical Characterization of a Paclitaxel Prodrug with Improved Antitumor Activity and Water Solubility. [Link]
-
ResearchGate. Analytical Approaches to Paclitaxel. [Link]
-
Chem-Station. Troc Protecting Group. [Link]
-
MDPI. Prodrug Strategies for Paclitaxel. [Link]
-
IntechOpen. Characteristics, Properties and Analytical Methods of Paclitaxel: A Review. [Link]
-
Taylor & Francis Online. Physicochemical characterization of paclitaxel prodrugs with cytochrome 3A4 to correlate solubility and bioavailability implementing molecular docking and simulation studies. [Link]
-
PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PubMed. Physical and chemical stability of paclitaxel infusions in different container types. [Link]
-
SAGE Journals. Physical and chemical stability of paclitaxel infusions in different container types. [Link]
Sources
- 1. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sid.ir [sid.ir]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy - non-mitotic mechanisms of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Troc-Paclitaxel CAS number and molecular formula.
The following technical guide details the chemical identity, synthetic utility, and experimental handling of 7-Troc-Paclitaxel , a critical intermediate in the semi-synthesis of taxane-based chemotherapeutics.
Advanced Intermediate for High-Purity Taxane Synthesis[1][2]
Executive Summary
7-Troc-Paclitaxel (CAS 114915-17-2) is a strategic chemical intermediate used in the semi-synthesis of Paclitaxel (Taxol®).[1][2] It consists of the naturally derived taxane core, Baccatin III , coupled with the characteristic N-benzoyl-phenylisoserine side chain, but modified with a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group at the C-7 position.[1][2]
The Troc group is essential in taxane chemistry because the C-7 hydroxyl is the most reactive secondary hydroxyl on the taxane ring.[2] Protecting it prevents unwanted esterification or oxidation during the attachment of the C-13 side chain.[2] 7-Troc-Paclitaxel represents the "penultimate" stage of synthesis—requiring only the removal of the Troc group (deprotection) to yield the final Active Pharmaceutical Ingredient (API), Paclitaxel.[1][2]
Chemical Identification & Properties
The following data establishes the precise chemical identity of the compound for regulatory and experimental verification.
| Property | Technical Specification |
| Common Name | 7-Troc-Paclitaxel |
| Systematic Name | 7-(2,2,2-Trichloroethoxycarbonyl)paclitaxel |
| CAS Number | 114915-17-2 |
| Molecular Formula | C₅₀H₅₂Cl₃NO₁₆ |
| Molecular Weight | 1029.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |
| Purity Standard | Typically ≥98% (HPLC) for API synthesis |
Structural Logic
-
C-13 Position: Esterified with (2R,3S)-N-benzoyl-3-phenylisoserine (the bioactive side chain).[1][2]
-
C-7 Position: Carbonate ester linkage to a 2,2,2-trichloroethyl group.[1][2][6][7][8] This moiety renders the C-7 position inert to the strong bases (e.g., LiHMDS) used during the side-chain coupling reaction.[1][2]
Synthetic Utility & Mechanism
The synthesis of Paclitaxel from the natural precursor 10-Deacetylbaccatin III (10-DAB) faces a regioselectivity challenge: the hydroxyl groups at C-7, C-10, and C-13 have different reactivities.[1][2]
-
The Problem: Direct attachment of the side chain to C-13 is impossible without protecting C-7 (and C-10, though C-10 is usually acetylated first to form Baccatin III).[1][2]
-
The Solution (Troc Strategy):
-
Protection: The C-7 OH is reacted with 2,2,2-trichloroethyl chloroformate (Troc-Cl) to form 7-Troc-Baccatin III .[1][2]
-
Coupling: The side chain is attached to C-13.
-
Deprotection: The Troc group is removed using Zinc in Acetic Acid.[1][2] This reaction is highly chemoselective—it cleaves the Troc carbonate without hydrolyzing the sensitive ester linkages at C-13, C-10, C-4, or C-2.[1][2]
-
Mechanism of Deprotection (Zn/AcOH)
The removal of the Troc group proceeds via a reductive fragmentation mechanism.[1][2] Metallic Zinc (
Experimental Protocols
Warning: Taxanes are cytotoxic.[1][2] Troc-Cl is corrosive and lachrymatory.[1][2] All procedures must be conducted in a fume hood with full PPE (double nitrile gloves, goggles, lab coat).[1][2]
Protocol A: Deprotection of 7-Troc-Paclitaxel to Paclitaxel
This is the critical final step to release the API.[1][2]
Materials:
Methodology:
-
Preparation: Dissolve 7-Troc-Paclitaxel (e.g., 100 mg) in a mixture of MeOH:AcOH (1:1 v/v) . A typical concentration is 20-30 mg/mL.[1][2]
-
Activation: Add Zinc dust (150 mg, excess) to the reaction vessel.
-
Reaction: Heat the mixture to 60°C with vigorous stirring.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove unreacted Zinc.[1][2] Wash the pad with EtOAc.[1][2]
-
Concentrate the filtrate under reduced pressure to remove most MeOH.[1][2]
-
Dilute the residue with EtOAc and wash carefully with saturated aqueous
(Caution: Gas evolution) until the aqueous phase is slightly basic (pH 8).[1][2] -
Wash with brine, dry over
, and concentrate.[1][2]
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexane:EtOAc 1:1 to 1:2) or recrystallization from aqueous methanol to obtain pure Paclitaxel .[1][2]
Visualizing the Synthetic Pathway
The following diagram illustrates the position of 7-Troc-Paclitaxel within the semi-synthesis workflow, highlighting the protection and deprotection cycle.
Figure 1: The semi-synthetic pathway converting Baccatin III to Paclitaxel via the 7-Troc intermediate.
Safety & Handling Guidelines
| Hazard Category | Risk Description | Mitigation Strategy |
| Cytotoxicity | Highly potent microtubule stabilizer; potential carcinogen/teratogen.[1][2] | Use a dedicated isolation hood.[1][2] Double-glove. Clean surfaces with bleach/detergent.[1][2] |
| Reactivity | Reacts with strong bases.[1][2] Troc-Cl (precursor) releases HCl.[1][2] | Keep anhydrous.[1][2] Store at -20°C. Neutralize waste streams before disposal.[1][2] |
| Solvent Safety | Chlorinated solvents (DCM) and Methanol are toxic.[1][2] | Work in a ventilated fume hood.[1][2] Avoid inhalation of vapors.[1][2] |
Storage: Store 7-Troc-Paclitaxel at -20°C in a tightly sealed container, protected from light and moisture. It is stable for months under these conditions but susceptible to hydrolysis in moist, basic environments.[1][2]
References
-
PubChem. (2025).[1][2] 7-Troc-Paclitaxel | C50H52Cl3NO16.[1][2][6][7][9] National Library of Medicine.[1][2] [Link][1][2]
-
Holton, R. A., et al. (1994).[1][2] First total synthesis of taxol.[1][2] 2. Completion of the C and D rings.[1][2] Journal of the American Chemical Society.[1][2] [Link]
-
Google Patents. (2001).[1][2] US6307071B1: Synthesis of paclitaxel from baccatin III. [1][2]
Sources
- 1. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. A Process For The Synthesis Of Paclitaxel [quickcompany.in]
- 4. WO2004007473A1 - Process for preparing of paclitaxel - Google Patents [patents.google.com]
- 5. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 6. CAS 114915-17-2: 7-Troc-Paclitaxel | CymitQuimica [cymitquimica.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 7-Troc-paclitaxel cas 114915-17-2 [pharm-intermediates.com]
Methodological & Application
Application Note & Protocol: Preparative HPLC Purification of 7-Troc-Paclitaxel
Introduction
Paclitaxel is a highly effective antineoplastic agent used in the treatment of various cancers.[1] Its complex chemical structure, however, makes total synthesis challenging and commercially unviable. A more practical approach is the semi-synthesis from naturally occurring precursors like baccatin III. A key intermediate in several semi-synthetic routes is 7-Troc-Paclitaxel, where the C7 hydroxyl group is protected by a 2,2,2-trichloroethoxycarbonyl (Troc) group.
The purity of this intermediate is paramount for the successful and efficient synthesis of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the requisite high purity by separating the target compound from unreacted starting materials, by-products, and other process-related impurities.[1][2] This document provides a comprehensive, field-proven protocol for the preparative-scale purification of 7-Troc-Paclitaxel.
Principles of Separation
This protocol employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique ideal for separating moderately polar to nonpolar compounds like taxane derivatives.[3]
Causality Behind Experimental Choices:
-
Separation Mode (Reversed-Phase): 7-Troc-Paclitaxel, with its large, predominantly hydrophobic core and protective groups, interacts strongly with a nonpolar stationary phase.[4] This makes RP-HPLC the ideal choice. The separation mechanism relies on hydrophobic interactions between the analyte and the stationary phase. Compounds are eluted by a polar mobile phase, with more hydrophobic compounds being retained longer on the column.
-
Stationary Phase (C18): An octadecylsilane (C18) bonded silica column is selected as the stationary phase. The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, ensuring strong retention and allowing for fine-tuning of the separation from closely related impurities. C18 columns are widely used and have demonstrated excellent performance for the separation of paclitaxel and its analogues.[5][6]
-
Mobile Phase (Acetonitrile/Water): A gradient of acetonitrile and water is used as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity, UV transparency, and strong eluotropic strength. A gradient elution, where the concentration of acetonitrile is increased over time, is crucial. This allows for the efficient elution of early, more polar impurities, followed by the target compound, and finally, the removal of strongly retained, nonpolar impurities, all while maintaining good peak shape and resolution.
-
Detection (UV Absorbance): The chromophores within the 7-Troc-Paclitaxel structure, particularly the benzoyl and benzamido groups, exhibit strong ultraviolet (UV) absorbance. The detection wavelength is set at 227-230 nm, which corresponds to a strong absorbance maximum for paclitaxel and its derivatives, ensuring high sensitivity.[5][7][8]
Materials and Methods
Instrumentation and Consumables
-
HPLC System: A preparative-scale HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a column oven, and a UV-Vis detector. The system must be capable of handling flow rates appropriate for the selected column size (typically 10-100 mL/min).[9]
-
Fraction Collector: An automated fraction collector is essential for efficiently collecting the purified compound as it elutes.[10]
-
HPLC Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). The choice of dimensions depends on the amount of material to be purified.
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Sample Solvent: A mixture of acetonitrile and water, or another suitable solvent in which 7-Troc-Paclitaxel is highly soluble, such as ethanol or DMSO.[11]
Sample Preparation
-
Solubility Assessment: Before preparing the bulk sample, determine the solubility of the crude 7-Troc-Paclitaxel in the intended injection solvent. Paclitaxel itself is soluble in ethanol and DMSO.[11] A high concentration is desirable to maximize throughput, but care must be taken to avoid precipitation upon injection.
-
Protocol:
-
Accurately weigh the crude 7-Troc-Paclitaxel.
-
Dissolve the material in a minimal amount of the chosen sample solvent (e.g., 80:20 ACN:Water). Sonication may be used to aid dissolution.
-
Once fully dissolved, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column or system.[12]
-
Detailed Preparative HPLC Protocol
This protocol is designed for purifying gram-scale quantities of 7-Troc-Paclitaxel. The parameters should be optimized based on the specific impurity profile of the crude material and the HPLC system used.
Optimized HPLC Parameters
A summary of the starting parameters for the preparative purification is provided in the table below.
| Parameter | Recommended Setting | Rationale |
| Column | Preparative C18, 250 x 21.2 mm, 5 µm | Balances loading capacity and resolution for preparative scale.[9] |
| Mobile Phase A | Ultrapure Water | The weak solvent in the reversed-phase system. |
| Mobile Phase B | Acetonitrile (ACN) | The strong organic modifier for eluting the compound.[13] |
| Flow Rate | 20 mL/min | Appropriate for the column diameter to ensure efficient separation. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[5][14] |
| Detection | UV at 227 nm | Wavelength of maximum absorbance for paclitaxel derivatives, ensuring high sensitivity.[5][7] |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |
| Gradient Program | Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 50 | |
| 5.0 | 50 | |
| 35.0 | 80 | |
| 40.0 | 95 | |
| 45.0 | 95 | |
| 46.0 | 50 | |
| 55.0 | 50 |
Step-by-Step Methodology
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (50% ACN) for at least 10-15 column volumes, or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered, crude 7-Troc-Paclitaxel solution onto the column.
-
Chromatographic Separation: Run the gradient program as detailed in the table above. Monitor the chromatogram in real-time.
-
Fraction Collection: Begin collecting fractions just before the main peak begins to elute and stop collecting just after the peak returns to baseline. Use the UV signal to trigger the fraction collector. It is advisable to collect the peak in multiple smaller fractions to isolate the purest portions.[15]
-
Re-equilibration: After the gradient is complete, re-equilibrate the column at the starting conditions for the next injection.
Workflow and Data Presentation
Purification Workflow Diagram
The following diagram illustrates the complete workflow for the purification of 7-Troc-Paclitaxel.
Caption: Workflow for preparative HPLC purification of 7-Troc-Paclitaxel.
Post-Purification Processing
-
Purity Analysis of Fractions: Before pooling, analyze small aliquots from each collected fraction using a rapid analytical HPLC method to determine their purity.[16]
-
Pooling Fractions: Combine the fractions that meet the required purity specification (e.g., >99%).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions. Rotary evaporation under reduced pressure is the most common method. The water content may require lyophilization (freeze-drying) for complete removal.
-
Final Product Characterization: Confirm the identity and final purity of the dried product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Plugged column inlet frit. 2. Particulate matter from sample. 3. Mobile phase precipitation. | 1. Back-flush the column with a strong solvent. 2. Always filter the sample before injection.[17] 3. Ensure mobile phase components are fully miscible. |
| Poor Peak Shape (Tailing/Fronting) | 1. Column overloading. 2. Inappropriate sample solvent. 3. Column degradation. | 1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in a solvent weaker than the initial mobile phase. 3. Replace the column. |
| Low Resolution | 1. Gradient is too steep. 2. Flow rate is too high. 3. Insufficient column efficiency. | 1. Decrease the slope of the gradient (e.g., 50-70% ACN over 40 min). 2. Reduce the flow rate to improve separation efficiency. 3. Use a column with a smaller particle size or a longer length. |
| Product Precipitation Post-Collection | High concentration of a poorly aqueous-soluble compound in the collected fraction. | Dilute fractions with a stronger solvent (e.g., pure acetonitrile) before or during solvent evaporation.[18] |
Conclusion
The described preparative RP-HPLC method provides a robust and scalable solution for the purification of 7-Troc-Paclitaxel. By carefully selecting the stationary and mobile phases and optimizing the gradient elution, it is possible to achieve high purity and yield, which is essential for the subsequent stages of paclitaxel synthesis. This protocol serves as a comprehensive guide for researchers and drug development professionals working on the semi-synthesis of this critical anticancer agent.
References
-
Liu, G., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 75(4), 428–434. Available at: [Link]
-
Astier, A., et al. (2005). Development and validation of a reversed-phase HPLC method for the quantification of paclitaxel in different PLGA nanocarriers. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 748-752. Available at: [Link]
-
Gilson Inc. (n.d.). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Available at: [Link]
-
iGEM Foundation. (2015). Protocol7_Protein Purification. Available at: [Link]
-
Zhang, Z., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8963. Available at: [Link]
-
Sadeghi-Oroumiyeh, A., et al. (2021). Determination of Paclitaxel Solubility and Stability in the Presence of Injectable Excipients. Pharmaceutical Chemistry Journal, 55, 1054–1059. Available at: [Link]
-
Buchi. (2018). Application Note: Analytical vs Preparative HPLC: what's the difference? Available at: [Link]
-
Kumar, A. S., et al. (2011). Estimation of Paclitaxel drugs by HPLC method. Der Pharma Chemica, 3(6), 108-116. Available at: [Link]
-
Sparreboom, A., et al. (1995). A Simple and Reliable Reverse-Phase High-Performance Liquid Chromatographic Procedure for Determination of Paclitaxel (Taxol) in Human Serum. Therapeutic Drug Monitoring, 17(4), 430-435. Available at: [Link]
-
Kumar, A., et al. (2024). Development and Validation of a Robust RP-HPLC Method for the Quantification of Paclitaxel: A Comprehensive Study in Pharmaceutical Analysis. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10. Available at: [Link]
-
Zhang, Y., et al. (2000). Physical and chemical stability of paclitaxel infusions in different container types. Journal of Clinical Pharmacy and Therapeutics, 25(2), 117-121. Available at: [Link]
-
Khan, S. A., & Upadhyay, S. K. (2012). Analytical Approaches to Paclitaxel. Hamdard Medicus, 55(3), 17-26. Available at: [Link]
-
Buchi. (2023). HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. Available at: [Link]
-
Patel, D. R., et al. (2013). Spectrophotometric estimation of paclitaxel. International Journal of Pharmaceutical Sciences and Research, 4(9), 3563-3566. Available at: [Link]
-
Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 751, 233–251. Available at: [Link]
-
Metware Biotechnology. (n.d.). Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency. Available at: [Link]
-
Pramod, I. (2023). Preparative HPLC vs. Analytical HPLC: Understanding the Key Differences. Medium. Available at: [Link]
-
Vanderbilt University. (n.d.). HPLC purification of peptides and miniature proteins. Available at: [Link]
-
Indrayani, S., et al. (2017). Validated Spectrophotometric method for estimation of Paclitaxel in Bulk and Pharmaceutical Formulation. International Journal of Pharmacy, 7(1), 68-72. Available at: [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]
-
Gilson Inc. (n.d.). A Guide to Fraction Collection in Chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10931120, 7-Troc-Paclitaxel. Available at: [Link]
-
ResearchGate. (n.d.). UV–Vis absorbance spectrum for different days for paclitaxel. Available at: [Link]
-
Phenomenex. (n.d.). High-Efficiency Protein Purification by HPLC. Available at: [Link]
-
ResearchGate. (2016). How can I collect a specific fraction in a sample from HPLC? Available at: [Link]
-
Tobiszewski, M., et al. (2010). Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. Talanta, 80(5), 1772-1776. Available at: [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Available at: [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. HPLC Analysis of Paclitaxel and Related Compounds on Ascentis® Express F5 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 4. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a reversed-phase HPLC method for the quantification of paclitaxel in different PLGA nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and reliable reverse-phase high-performance liquid chromatographic procedure for determination of paclitaxel (taxol) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. gilson.com [gilson.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]
- 17. agilent.com [agilent.com]
- 18. labcompare.com [labcompare.com]
Application of 7-Troc-Paclitaxel in the semi-synthesis of docetaxel.
Content Type: Application Note & Protocol Guide Subject: Chemical Semi-Synthesis / Taxane Chemistry Audience: Synthetic Organic Chemists, Process Development Scientists
Executive Summary
The semi-synthesis of Docetaxel (Taxotere) from the abundant natural product Paclitaxel (Taxol) represents a critical workflow in oncology drug manufacturing. While 10-deacetylbaccatin III (10-DAB) is the traditional starting material, the conversion of "waste" or surplus Paclitaxel into the more potent Docetaxel is a high-value salvage pathway.
This guide details the application of 7-Troc-Paclitaxel (7-[(2,2,2-trichloroethoxy)carbonyl]paclitaxel) as a pivotal "reset" intermediate. By protecting the reactive C-7 hydroxyl group with the Troc moiety, researchers can facilitate the reductive cleavage of the C-13 side chain to regenerate the Baccatin core, enabling the subsequent installation of the Docetaxel-specific side chain (N-Boc vs. N-Benzoyl) and C-10 modification.
Scientific Mechanism & Strategy
The Structural Challenge
Direct conversion of Paclitaxel to Docetaxel is chemically prohibitive due to two distinct structural differences:
-
C-10 Position: Paclitaxel possesses an Acetyl group; Docetaxel possesses a free Hydroxyl.
-
C-3' Nitrogen: Paclitaxel possesses an N-Benzoyl group; Docetaxel possesses an N-tert-Butoxycarbonyl (t-Boc) group.
Hydrolysis of the N-benzoyl amide bond requires harsh conditions that inevitably destroy the sensitive ester linkages at C-13, C-2, and C-4. Therefore, the most robust strategy involves Side Chain Replacement .
The Role of 7-Troc-Paclitaxel
The 2,2,2-trichloroethoxycarbonyl (Troc) group is the protecting group of choice for this application due to three factors:
-
Regioselectivity: It can be selectively introduced at the C-7 hydroxyl (the most reactive secondary alcohol on the taxane ring) in high yield.
-
Stability: It withstands the reductive conditions (e.g., borohydride reagents) used to cleave the C-13 side chain.
-
Orthogonality: It is removed under mild, neutral conditions (Zn dust in Acetic Acid/Methanol) that do not affect the acid-sensitive t-Boc group or the alkali-sensitive esters of the final Docetaxel product.
Reaction Pathway Visualization
Figure 1: Strategic workflow for converting Paclitaxel to Docetaxel via the 7-Troc protected intermediate.[1][2][3][4][5][6] The pathway isolates the Baccatin core to allow specific C-10 and Side Chain modifications.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Troc-Paclitaxel
This step protects the C-7 hydroxyl to prevent epimerization and side-reactions during subsequent steps.
Reagents:
-
Paclitaxel (purity >98%)
-
2,2,2-Trichloroethyl chloroformate (Troc-Cl)[2]
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of Paclitaxel in anhydrous DCM (10 mL) under a nitrogen atmosphere.
-
Base Addition: Add anhydrous Pyridine (20 eq) to the solution. Cool the mixture to 0°C using an ice bath.
-
Protection: Dropwise add Troc-Cl (1.5 eq) over 15 minutes.
-
Note: Monitor the reaction by TLC (Mobile phase: EtOAc/Hexane 1:1). The C-7 hydroxyl is significantly more reactive than the C-1 or C-13 sites, but excess reagent can lead to C-2' protection.
-
-
Quenching: Once starting material is consumed (approx. 1-2 hours), quench with saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with 0.1M HCl (to remove pyridine), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify via silica gel flash chromatography (Gradient: 20% -> 50% EtOAc in Hexane).
-
Validation: Target Mass [M+H]+ ≈ 1028.3 Da.
Protocol B: Reductive Cleavage to 7-Troc-Baccatin III
This is the critical "Application" step where 7-Troc-Paclitaxel is converted to the baccatin core.
Reagents:
-
Tetrabutylammonium borohydride (TBABH₄)
-
Dichloromethane (DCM) / Methanol
Procedure:
-
Setup: Dissolve 7-Troc-Paclitaxel in DCM/MeOH (1:1 v/v).
-
Cleavage: Add TBABH₄ (4.0 eq) at room temperature. Stir for 4-6 hours.
-
Isolation: Quench with dilute acetic acid. Extract with EtOAc.[3]
-
Purification: The polarity difference between the side chain byproduct and the baccatin core allows for easy separation via column chromatography.
-
Product: 7-Troc-Baccatin III .
Protocol C: Conversion to Docetaxel
With the protected core isolated, the synthesis proceeds to C-10 modification and reconstruction.
Step 1: C-10 Deacetylation
-
Treat 7-Troc-Baccatin III with hydrazine monohydrate in ethanol at 0°C for 45 minutes.
-
Result:7-Troc-10-Deacetylbaccatin III (7-Troc-10-DAB) .
-
Why: Docetaxel requires a free hydroxyl at C-10.
Step 2: Side Chain Coupling
-
React 7-Troc-10-DAB with the Docetaxel side chain precursor (e.g., (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidinecarboxylic acid) using DCC/DMAP in Toluene at 70°C.
-
Result: Coupled 7-Troc-Oxazolidine intermediate.[3]
Step 3: Global Deprotection (Troc Removal)
-
Reagents: Zinc dust (activated), Glacial Acetic Acid, Methanol.[3]
-
Procedure: Dissolve the intermediate in MeOH:AcOH (1:1). Add activated Zinc dust (10 eq). Stir at 60°C for 1 hour.
-
Action: Zinc inserts into the Troc group, eliminating it via fragmentation to restore the C-7 hydroxyl. The acidic conditions simultaneously open the oxazolidine ring (if used) to form the final side chain.
-
-
Final Purification: Recrystallize from Ethanol/Water to obtain Docetaxel Trihydrate .
Key Data & Troubleshooting
| Parameter | 7-Troc-Paclitaxel | 7-Troc-Baccatin III | Docetaxel |
| Molecular Weight | ~1029.3 g/mol | ~761.0 g/mol | 807.9 g/mol |
| Rf Value (1:1 EtOAc/Hex) | 0.65 | 0.45 | 0.35 |
| Critical Impurity | C-2' Troc protected (Over-reaction) | C-4 Deacetylation (Harsh reduction) | 7-Epi-Docetaxel (Basic conditions) |
Troubleshooting:
-
Issue: Low yield in Protocol A (Protection).
-
Fix: Ensure Pyridine is strictly anhydrous. Water competes with the alcohol for the chloroformate.
-
-
Issue: Incomplete Troc removal (Protocol C).
-
Fix: Activation of Zinc is crucial. Wash Zn dust with dilute HCl, then water, then acetone, and dry under vacuum before use.
-
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). 7-Troc-Paclitaxel Compound Summary. Retrieved February 4, 2026, from [Link]
-
Holton, R. A., et al. (1997). Method for docetaxel synthesis. U.S. Patent No.[4] 5,688,977. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
- Sharma, U., et al. (2004). Process for preparing paclitaxel. World Intellectual Property Organization, WO2004007473A1.
-
Commercon, A., et al. (1992).[3][11] Improved protection and esterification of a precursor of the Taxotere® and Taxol® side chains.[3][12] Tetrahedron Letters, 33(36), 5185-5188. (Cited within patent literature regarding Troc usage).[11]
Sources
- 1. C-13 and C-7 site structure modified paclitaxel compound and preparing method thereof (2015) | 林海霞 [scispace.com]
- 2. WO2004007473A1 - Process for preparing of paclitaxel - Google Patents [patents.google.com]
- 3. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 4. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 5. CN103145654A - Docetaxel semi-synthesis method - Google Patents [patents.google.com]
- 6. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 7. watson-int.com [watson-int.com]
- 8. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient semisynthesis of 7-deoxypaclitaxel from taxine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
Comprehensive Structural Elucidation of 7-Troc-Paclitaxel: A Guide to NMR and Mass Spectrometry Analysis
An Application Note for Drug Development Professionals
Abstract 7-Troc-Paclitaxel is a key intermediate in the semi-synthesis of Paclitaxel, a potent anti-cancer agent.[1][2] The purity and structural integrity of this precursor are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed guide for the comprehensive analysis of 7-Troc-Paclitaxel using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present field-proven protocols, explain the causality behind experimental choices, and offer insights into data interpretation, providing researchers, scientists, and drug development professionals with a self-validating framework for the unambiguous characterization of this complex molecule.
Introduction: The Critical Role of Characterizing Paclitaxel Intermediates
Paclitaxel is a highly functionalized diterpenoid with a complex stereochemistry. Its semi-synthesis often involves the use of protecting groups to selectively modify specific positions on the baccatin III core. The 2,2,2-trichloroethoxycarbonyl (Troc) group is a common choice for protecting the hydroxyl at the C-7 position during synthesis.[1] Verifying the successful and specific installation of the Troc group, while ensuring the rest of the molecule's structure remains intact, is a critical quality control step.
Combining the power of NMR for unambiguous structural connectivity and stereochemistry with the sensitivity and molecular weight confirmation of MS provides a complete and confident analytical workflow. This guide will detail the methodologies to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the gold standard for determining the precise molecular structure of organic compounds in solution. For a molecule as complex as 7-Troc-Paclitaxel, a suite of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and confirm regiochemistry.
Rationale for the NMR Experimental Strategy
The choice of NMR experiments is driven by the need to resolve overlapping signals and establish connectivity across the entire molecule.
-
¹H NMR: Provides initial information on the types of protons and their immediate environment. Key diagnostic signals include the aromatic protons, the taxane core methine and methylene protons, and the distinctive signals from the acetyl, benzoyl, and newly introduced Troc groups.
-
¹³C NMR: Reveals the number and type of carbon atoms. The chemical shift of C-7 will be significantly affected by the Troc protecting group, providing direct evidence of the reaction's success.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections within individual spin systems, such as the taxane ring and the side chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons.[3]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and assigning quaternary carbons. This is essential for confirming the location of the Troc group by observing correlations from protons near C-7 to the carbonyl carbon of the Troc group.
Experimental Protocol: NMR Data Acquisition
This protocol is designed for a standard 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[4]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 7-Troc-Paclitaxel reference standard or sample.[5]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for taxane derivatives. If solubility is an issue, DMSO-d₆ can be used.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Spectrometer Setup and 1D Spectra Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Perform standard instrument tuning, locking, and shimming procedures.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) or a longer experiment time.
-
-
2D Spectra Acquisition:
-
Acquire a phase-sensitive gradient-enhanced (gCOSY) experiment.
-
Acquire a sensitivity-enhanced gradient HSQC experiment optimized for one-bond J-coupling of ~145 Hz.
-
Acquire a gradient HMBC experiment with the long-range coupling delay optimized for J-couplings of 8-10 Hz.
-
NMR Data Interpretation: Expected Spectral Features
The complete assignment of paclitaxel's NMR spectra is well-documented and serves as a foundational reference.[7] The analysis of 7-Troc-Paclitaxel focuses on identifying the expected signals and confirming the key structural modification at C-7.
-
Key Diagnostic Shifts: The proton at the C-7 position (H-7) in paclitaxel typically resonates around 4.4 ppm. Upon introduction of the Troc group, this proton is expected to shift downfield due to the electron-withdrawing effect of the carbonate moiety.
-
Troc Group Signals: The Troc group itself will introduce two new, highly characteristic signals:
-
A singlet in the ¹H NMR spectrum integrating to two protons, typically around 4.7-4.9 ppm, corresponding to the -O-CH₂-CCl₃ moiety.
-
A signal in the ¹³C NMR spectrum for the CH₂ group (~75-80 ppm) and the CCl₃ group (~95 ppm).
-
-
Overall Fingerprint: While most other signals of the taxane core will be largely unperturbed, minor shifts are expected for protons and carbons spatially close to the C-7 position. The 2D spectra are critical for re-confirming the full structure based on these expected shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Moieties in 7-Troc-Paclitaxel (in CDCl₃) (Note: These are expected values based on published data for similar compounds. Actual values may vary slightly.)
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale for Assignment |
| H-7 | ~5.6 | ~78 | Downfield shift from native paclitaxel (~4.4 ppm) due to Troc group. |
| -OCH₂ CCl₃ | ~4.8 (s, 2H) | ~77 | Characteristic singlet of the Troc protecting group. |
| -OCH₂C Cl₃ | - | ~95 | Quaternary carbon of the Troc group. |
| Troc C=O | - | ~154 | Carbonyl of the Troc carbonate. |
| H-2' | ~4.8 | ~73 | Side chain proton adjacent to hydroxyl group. |
| H-3' | ~5.8 | ~55 | Side chain proton adjacent to amide group. |
| C-10 OAc | ~2.5 (s, 3H) | ~21 (CH₃), ~171 (C=O) | Acetyl group methyl and carbonyl signals. |
| C-4 OAc | ~2.2 (s, 3H) | ~22 (CH₃), ~170 (C=O) | Acetyl group methyl and carbonyl signals. |
| Aromatic (Bz, Ph) | 7.3 - 8.2 | 127 - 138 | Signals from the three phenyl rings. |
NMR Analysis Workflow
Caption: Workflow for NMR-based structural verification of 7-Troc-Paclitaxel.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides orthogonal data to NMR, confirming the molecular weight and offering structural information through controlled fragmentation. Electrospray ionization (ESI) is the preferred method for taxanes as it is a "soft" ionization technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion.[8][9]
Rationale for the MS Experimental Strategy
-
Full Scan MS: The primary goal is to confirm the molecular weight of 7-Troc-Paclitaxel. The chemical formula is C₅₀H₅₂Cl₃NO₁₆, with a monoisotopic mass of 1027.23 g/mol .[10][11] Due to the three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion, serving as a powerful confirmation of the elemental composition.
-
Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint and can be used to confirm the connectivity of the major building blocks (taxane core, side chain, Troc group).[12]
Experimental Protocol: MS Data Acquisition
This protocol is suitable for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Sample Preparation:
-
Prepare a stock solution of 7-Troc-Paclitaxel at ~1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺). For observing sodium adducts ([M+Na]⁺), formic acid can be omitted.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) in positive ion mode to maximize the signal of the ion of interest.
-
Acquire a full scan mass spectrum over a range of m/z 100-1500 to observe the molecular ion.
-
Perform a product ion scan (MS/MS) by selecting the precursor ion (e.g., the [M+H]⁺ or [M+Na]⁺ ion) in the first mass analyzer and fragmenting it in the collision cell. Optimize the collision energy to achieve a rich fragmentation spectrum.
-
MS Data Interpretation: Expected Ions and Fragments
-
Molecular Ions:
-
[M+H]⁺: Expected at m/z 1028.2.
-
[M+Na]⁺: Often observed with taxanes, expected at m/z 1050.2.[13]
-
Isotopic Pattern: The presence of three chlorine atoms (³⁵Cl and ³⁷Cl) will generate a distinctive cluster of peaks for the molecular ion with relative intensities corresponding to the isotopic abundances.
-
-
Key Fragmentations (MS/MS): The fragmentation of 7-Troc-Paclitaxel is predicted to follow pathways similar to paclitaxel, with additional pathways related to the Troc group.[12][13]
-
Loss of the C-13 Side Chain: A primary fragmentation involves the cleavage of the ester linkage at C-13, resulting in the loss of the N-benzoyl-3-phenylisoserine side chain.
-
Loss of the Troc Group: The protecting group can be lost as a neutral fragment.
-
Cleavages of the Taxane Core: Subsequent losses of acetic acid and water from the core structure are common fragmentation pathways for taxanes.
-
Table 2: Predicted m/z Values for Key Ions of 7-Troc-Paclitaxel in Positive Ion ESI-MS
| Ion Description | Proposed Formula | Predicted m/z (Monoisotopic) | Notes |
| [M+H]⁺ | [C₅₀H₅₃Cl₃NO₁₆]⁺ | 1028.2 | Protonated parent molecule. |
| [M+Na]⁺ | [C₅₀H₅₂Cl₃NNaO₁₆]⁺ | 1050.2 | Sodiated adduct, often prominent. |
| [M - Side Chain + H]⁺ | [C₃₃H₃₆Cl₃O₁₂]⁺ | 743.1 | Loss of the C-13 side chain. Represents the 7-Troc-baccatin III core. |
| [M - TrocOH + H]⁺ | [C₄₇H₅₀ClNO₁₄]⁺ | 890.3 | Loss of trichloroethanol from the Troc group. |
| [Baccatin III core + H]⁺ | [C₃₁H₃₉O₁₁]⁺ | 587.2 | Loss of both the side chain and the Troc group. |
MS Analysis Workflow
Caption: Workflow for MS-based molecular weight and fragment analysis.
Conclusion
The structural verification of synthetic intermediates like 7-Troc-Paclitaxel is non-negotiable in pharmaceutical development. The orthogonal analytical techniques of NMR spectroscopy and mass spectrometry provide a robust and comprehensive solution. NMR delivers definitive proof of the regiochemistry of the Troc protection and confirms the integrity of the complex stereochemical framework. Mass spectrometry validates the molecular formula through accurate mass and isotopic pattern analysis, while MS/MS fragmentation corroborates the structural assembly. By following the detailed protocols and interpretation guidelines presented in this note, scientists can confidently and accurately characterize 7-Troc-Paclitaxel, ensuring the quality of this critical precursor for the synthesis of a life-saving therapeutic.
References
-
Balasubramanian, S., & Blechert, S. (1995). ¹H- and ¹³C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine. Magnetic Resonance in Chemistry, 33(9), 713-718. [Link]
-
PubChem. (n.d.). 7-Troc-Paclitaxel. National Center for Biotechnology Information. Retrieved from [Link]
-
Holzgrabe, U. (2010). Structural elucidation of small molecules using mass spectrometry. In Drug Discovery and Development-From Molecules to Medicine. InTech. ResearchGate. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Rundlöf, T., et al. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 415. [Link]
-
Axios Research. (n.d.). 7-Troc Paclitaxel. Retrieved from [Link]
-
Suh, M. S., Patil, S. M., Kozak, D., Pang, E., Choi, S., Jiang, X., Rodriguez, J. D., Keire, D. A., & Chen, K. (2020). An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation. AAPS PharmSciTech, 21(4), 136. [Link]
- Ci-USA, Inc. (2004). Process for preparing of paclitaxel.
-
Pharmaffiliates. (n.d.). 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5. Retrieved from [Link]
-
Armirotti, A., Benatti, U., Miele, M., & Damonte, G. (2005). Matrix-assisted laser desorption/ionization mass spectrometry of taxanes. Rapid communications in mass spectrometry, 19(23), 3531–3538. [Link]
-
Zhang, G., et al. (2016). A rapid analytical method for the quantification of paclitaxel in rat plasma and brain tissue by high-performance liquid chromatography and tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 120, 24-30. ResearchGate. [Link]
-
Wikipedia contributors. (2023, December 1). Electrospray ionization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). A standardized protocol enabling rapid NMR data collection for high-quality protein structure determination. Proceedings of the National Academy of Sciences, 104(48), 18917-18921. [Link]
-
Metair, C. (2024, September 9). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Technology Networks. [Link]
Sources
- 1. WO2004007473A1 - Process for preparing of paclitaxel - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Troc Paclitaxel | Axios Research [axios-research.com]
- 6. mdpi.com [mdpi.com]
- 7. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. medkoo.com [medkoo.com]
- 11. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
How to prepare 7-Troc-Paclitaxel solutions for cell culture experiments
[1][2][3]
Introduction & Chemical Context
7-Troc-Paclitaxel (CAS: 114915-17-2) is a semi-synthetic derivative of the taxane family, specifically modified at the C-7 position with a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group.[1][2][3][4] While standard Paclitaxel stabilizes microtubules to induce mitotic arrest, the 7-Troc modification alters the molecule's lipophilicity and steric profile.[1]
This derivative is frequently used in Structure-Activity Relationship (SAR) studies to probe the binding affinity of the taxane ring to the
The Application Challenge: The primary failure mode in taxane experiments is compound precipitation ("crashing out") upon introduction to aqueous cell culture media.[2][3] The Troc group increases the molecular weight (MW: ~1029.3 g/mol ) and lipophilicity compared to native Paclitaxel (MW: ~853.9 g/mol ), exacerbating solubility issues.[2][3] This protocol details a self-validating dilution strategy to ensure the drug remains in solution at the target concentration.[1]
Material Safety & Pre-Requisites
Warning: Cytotoxic Agent. 7-Troc-Paclitaxel is a potent microtubule stabilizer and must be handled as a hazardous chemical capable of causing genetic defects and fertility damage.[1][2][3]
-
Containment: All weighing and stock preparation must occur within a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC).
-
PPE: Double nitrile gloves, lab coat with elastic cuffs, and safety goggles are mandatory.[1]
-
Vessel Selection: Use glass or polypropylene (PP) tubes.[2][3] Avoid polystyrene (PS) for concentrated stocks, as taxanes and DMSO can leach plasticizers or adsorb to the plastic.[3]
Physicochemical Properties & Calculations
Accurate dosing requires adjusting for the increased molecular weight of the Troc derivative. Do not use mass-based dosing (e.g., ng/mL) interchangeably with Paclitaxel; use Molarity (nM/µM) for scientific accuracy.[1][2][3]
Table 1: Comparative Properties
| Property | Paclitaxel (Native) | 7-Troc-Paclitaxel | Impact on Protocol |
| Formula | Different stoichiometry | ||
| Molecular Weight | 853.91 g/mol | 1029.31 g/mol | Requires ~20.5% more mass for equimolar stock |
| Solubility (DMSO) | ~50 mg/mL | ~25-50 mg/mL | High solubility in DMSO; Poor in water |
| LogP (Lipophilicity) | ~3.5 | > 4.0 (Est.) | Higher risk of aqueous precipitation |
Molarity Calculation
To prepare 1 mL of a 10 mM Stock Solution :
Note: Due to the high cost and potency, it is common to prepare smaller volumes (e.g., 500 µL).[1][2][3]
Protocol: Stock Solution Preparation (10 mM)
Objective: Create a stable, concentrated master stock in anhydrous DMSO.
-
Equilibration: Allow the vial of 7-Troc-Paclitaxel to warm to room temperature (RT) before opening to prevent water condensation, which degrades the ester linkages.
-
Weighing: Weigh approximately 5–10 mg of powder into a sterile amber glass vial. Record the exact mass.
-
Solvent Calculation: Calculate the volume of Anhydrous DMSO (Grade
99.9%) required to reach exactly 10 mM. [1][2][3] -
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[1][3] Inspect visually; the solution must be crystal clear.
-
Validation: If particulates remain, sonicate in a water bath for 5 minutes at RT.[1]
-
-
Aliquot & Storage: Dispense into single-use aliquots (e.g., 20–50 µL) in high-quality PP tubes.
Protocol: Working Solution & Cell Treatment
The "Serial DMSO Dilution" Method Directly adding 10 mM stock to media often causes immediate precipitation. This protocol uses intermediate DMSO steps to keep the solvated volume manageable before the final spike.
Target: Treat cells at 100 nM final concentration (0.1% DMSO final).
Step-by-Step Workflow
-
Thaw: Thaw one aliquot of 10 mM stock at RT. Vortex briefly.
-
Intermediate Dilution (1000x Concentrate):
-
Prepare a 100 µM intermediate solution in DMSO.
-
Mix 10 µL of 10 mM Stock + 990 µL of fresh DMSO.
-
Why: This ensures the drug is fully solubilized before it ever touches water.
-
-
Final Dosing (1x Working Concentration):
-
Dilute the 100 µM intermediate 1:1000 into pre-warmed cell culture media.[3]
-
Example: Add 10 µL of 100 µM intermediate to 10 mL of Media.
-
Technique: Add the drug to the center of the media volume while swirling or vortexing the media. Do not drop it onto the plastic wall or static liquid surface.
-
-
Homogenization: Invert the tube 5–10 times to mix.
-
Application: Add the drug-supplemented media to cells immediately.[1][2][3]
Visualization of Dilution Workflow
Figure 1: Serial dilution strategy to prevent precipitation. Keeping the compound in DMSO until the final 1:1000 spike prevents the formation of micro-crystals.
Quality Control & Validation
To ensure the observed biological effects are due to the dissolved drug and not physical stress from precipitates:
-
Turbidity Check: Hold the final media preparation up to a light source. It should be optically clear. Any cloudiness indicates precipitation.[1][3]
-
Microscopy Control: After 24 hours, examine the cell monolayer under 40x phase contrast. Look for dark, needle-like crystals (taxane crystals) on the dish surface.[1][2][3] If crystals are present, the effective dose is unknown, and the experiment is invalid.[1]
-
Vehicle Control: Always run a "DMSO-only" control at the same final concentration (e.g., 0.1%) to rule out solvent toxicity.[1][2][3][5]
Mechanism of Action Reference
Understanding the pathway helps interpret results. 7-Troc-Paclitaxel, like the parent compound, targets the microtubule dynamics.[1][2][3][4]
Figure 2: Pharmacological cascade of Taxane-induced cytotoxicity.[1][2][3]
References
Application Note: Safe Handling, Storage, and Utilization of 7-Troc-Paclitaxel
Executive Summary
7-Troc-Paclitaxel is a semi-synthetic taxane derivative primarily utilized as a high-value intermediate in the synthesis of novel taxoids.[1] By protecting the C-7 hydroxyl position with a 2,2,2-trichloroethoxycarbonyl (Troc) group, researchers can selectively modify the C-10 or C-13 positions without competing reactions.[1] However, its potent cytotoxic nature and specific chemical instability (base-sensitivity) require rigorous handling protocols.[1] This guide outlines the best practices for maintaining compound integrity and ensuring operator safety.
Physicochemical Profile
Understanding the physical properties of 7-Troc-Paclitaxel is the first step in designing a safe handling protocol.[1]
| Property | Specification | Notes |
| Chemical Name | 7-(2,2,2-Trichloroethoxycarbonyl)paclitaxel | |
| CAS Number | 114915-17-2 | |
| Molecular Formula | C₅₀H₅₂Cl₃NO₁₆ | |
| Molecular Weight | ~1029.3 g/mol | Significantly heavier than Paclitaxel (853.9 g/mol ) due to the Troc group.[1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | DMSO (>25 mg/mL), Chloroform, Ethyl Acetate, Methanol | Avoid: Water (insoluble), Diethyl Ether (low solubility).[1] |
| Stability | Acid-stable; Base-labile | The Troc group is stable in mild acid but the taxane ring is sensitive to basic hydrolysis.[1] |
| Protection | C-7 Hydroxyl | Removable via Zinc/Acetic Acid (Zn/AcOH) reduction.[1][2] |
Risk Assessment & Safety Mechanisms
The "Why" Behind the Protocol: 7-Troc-Paclitaxel is a mitotic inhibitor.[1][3][4] Like its parent compound, it stabilizes microtubules, preventing depolymerization during cell division.[4][5] This arrests cells in the G2/M phase, leading to apoptosis.
-
Hazard Class: Cytotoxic, Reproductive Toxin, Irritant.
-
Primary Routes of Exposure: Inhalation (powder), Dermal Absorption (solution), Accidental Injection.[1]
-
Critical Warning: The Troc group increases lipophilicity compared to native Paclitaxel, potentially enhancing dermal absorption rates in organic solvents like DMSO.
Mandatory PPE (Personal Protective Equipment)[1][6]
-
Respiratory: N95/P100 respirator if handling powder outside a hood (strongly discouraged).[1] Work inside a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1]
-
Dermal: Double-gloving is required.[1]
-
Ocular: Chemical splash goggles.
Storage Protocols
Improper storage leads to hydrolysis of the ester side chains or epimerization of the taxane ring.
A. Long-Term Storage (Solid State)[1]
-
Temperature: -20°C (Standard) or -80°C (Optimal).
-
Atmosphere: Desiccated.[5] Moisture initiates hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps.
-
Shelf Life: >2 years if strictly maintained at -20°C in the dark.[1]
B. Working Solutions (Solubilized)
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is preferred.[1]
-
Stability:
-
4°C: Stable for ~2 weeks.
-
−20°C: Stable for ~3 months.[5]
-
Freeze/Thaw: Limit to <3 cycles. Aliquot immediately after solubilization.
-
-
Precaution: Do not store in plastic containers (PVC) for extended periods if using excipients like Cremophor EL, as taxanes can leach plasticizers.[1] For pure DMSO stocks, polypropylene (PP) or glass is acceptable.[1]
Handling & Solubilization Workflow
This protocol ensures maximum solubility while minimizing operator exposure.
Step-by-Step Methodology
-
Acclimatization: Remove the vial from the freezer and allow it to equilibrate to room temperature (approx. 15-30 mins) before opening.
-
Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating degradation.
-
-
Weighing: Use an anti-static gun if available, as taxane powders are static-prone.[1] Weigh inside the fume hood using a draft shield.
-
Solvent Addition: Add Anhydrous DMSO to the vial.
-
Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at ambient temperature.
-
Note: Do not heat above 40°C.
-
-
Aliquoting: Dispense into single-use volumes to avoid freeze-thaw degradation.
Visualization: Safe Solubilization Logic
Caption: Workflow for solubilizing 7-Troc-Paclitaxel, prioritizing moisture control and compound stability.
Synthetic Context: The Troc Utility
For researchers using 7-Troc-Paclitaxel as an intermediate, understanding the orthogonality of the protecting group is vital.[1] The Troc group protects the C-7 hydroxyl, allowing modifications at C-10 or C-13 (e.g., esterification) without side reactions.[1]
Deprotection Standard: The Troc group is removed using Zinc dust in Acetic Acid/Methanol (Zn/AcOH/MeOH) at room temperature. This mild reductive cleavage preserves the sensitive taxane ester linkages.
Visualization: Synthetic Logic
Caption: The strategic utility of 7-Troc-Paclitaxel in semi-synthesis, highlighting the protection/deprotection cycle.
Emergency Procedures
In the event of exposure, immediate action is required to mitigate cytotoxic effects.[6]
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash skin with soap and copious amounts of water for at least 15 minutes.
-
Note: Do not use ethanol or DMSO to clean skin; these solvents increase skin permeability and drive the drug deeper into the tissue.
-
-
Eye Contact:
-
Flush with eyewash station (saline or water) for 15 minutes, holding eyelids open.[1] Seek medical attention immediately.
-
-
Spill Cleanup:
References
-
PubChem. (n.d.).[1] 7-Troc-Paclitaxel Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
OSHA. (n.d.).[1] Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.[8] Retrieved from [Link][1]
-
Total Synthesis. (n.d.). Troc Protecting Group Mechanism. Retrieved from [Link][1]
Sources
- 1. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. safety.tau.ac.il [safety.tau.ac.il]
- 4. CAS 114915-17-2: 7-Troc-Paclitaxel | CymitQuimica [cymitquimica.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
Application Notes and Protocols for the Preclinical Evaluation of 7-Troc-Paclitaxel in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical investigation of 7-Troc-Paclitaxel, a bioreductive prodrug of the potent anticancer agent paclitaxel. Recognizing the nuanced requirements of prodrug research, this guide eschews a rigid template in favor of a logically structured framework that addresses the unique chemical and biological properties of 7-Troc-Paclitaxel. Herein, we elucidate the rationale behind its design, its proposed mechanism of activation, and provide detailed, field-proven protocols for its evaluation in both in vitro and in vivo cancer models. Our focus is on empowering researchers to conduct rigorous, self-validating experiments that will generate reproducible and translatable data. All key claims and methodologies are substantiated with citations to authoritative scientific literature.
Introduction: The Rationale for a Bioreductive Paclitaxel Prodrug
Paclitaxel is a cornerstone of chemotherapy for a multitude of cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[2] Despite its efficacy, the clinical utility of paclitaxel is hampered by its poor aqueous solubility, which necessitates the use of formulation vehicles like Cremophor EL that can cause hypersensitivity reactions and neurotoxicity.[3] Furthermore, its indiscriminate cytotoxicity affects both cancerous and healthy, rapidly dividing cells.
Prodrug strategies offer a promising avenue to mitigate these limitations.[3] 7-Troc-Paclitaxel is a derivative of paclitaxel where the hydroxyl group at the C-7 position is protected by a 2,2,2-trichloroethoxycarbonyl (Troc) group.[4] This modification renders the molecule temporarily inactive and is designed to be cleaved under specific biological conditions, releasing the active paclitaxel. The Troc group is known to be susceptible to reductive cleavage, a condition often found in the hypoxic microenvironment of solid tumors.[1][4] This presents a compelling hypothesis for tumor-selective activation of the drug, potentially enhancing its therapeutic index.
The Bioreductive Activation Hypothesis
The hypoxic cores of solid tumors are characterized by a reducing environment due to the altered metabolism of cancer cells.[5][6] This environment is rich in reductive enzymes and molecules such as glutathione.[5] The Troc protecting group is designed to be stable under normal physiological conditions but can be removed through a reductive mechanism, such as by single-electron reductants.[4] This process, known as bioreductive activation, would theoretically lead to the localized release of active paclitaxel within the tumor, concentrating its cytotoxic effect where it is most needed while sparing healthy tissues.
Figure 1: Proposed bioreductive activation of 7-Troc-Paclitaxel.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 7-Troc-Paclitaxel is paramount for successful experimentation.
| Property | 7-Troc-Paclitaxel | Paclitaxel |
| Molecular Formula | C₅₀H₅₂Cl₃NO₁₆ | C₄₇H₅₁NO₁₄ |
| Molecular Weight | 1029.3 g/mol | 853.9 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Expected to be more hydrophobic than paclitaxel. Soluble in DMSO and ethanol. | Poorly soluble in water. Soluble in DMSO and ethanol.[7] |
| Storage | Store at -20°C, protected from light and moisture. | Store at -20°C, protected from light and moisture.[8] |
Preparation of Stock Solutions
Causality: Due to its hydrophobicity, 7-Troc-Paclitaxel, like its parent compound, requires solubilization in an organic solvent to prepare a concentrated stock solution for in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Protocol 1: Preparation of 10 mM Stock Solution in DMSO
-
Accurately weigh the required amount of 7-Troc-Paclitaxel powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.[8]
In Vitro Evaluation of 7-Troc-Paclitaxel
The initial assessment of a novel anticancer agent involves a battery of in vitro assays to determine its cytotoxicity, mechanism of action, and potential for selective activity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. This assay will allow for the determination of the half-maximal inhibitory concentration (IC₅₀) of 7-Troc-Paclitaxel and a direct comparison with paclitaxel.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate complete growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 7-Troc-Paclitaxel and paclitaxel from their respective 10 mM DMSO stock solutions in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator. The different time points will provide insight into the kinetics of cytotoxicity.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
Causality: Paclitaxel is known to induce cell cycle arrest at the G2/M phase.[9] By analyzing the DNA content of cells treated with 7-Troc-Paclitaxel, we can determine if the released paclitaxel elicits the same cell cycle effects.
Sources
- 1. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Troc-Paclitaxel
This guide is designed for researchers, scientists, and drug development professionals engaged in the semi-synthesis of paclitaxel and its derivatives. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to enhance the yield and purity of 7-Troc-Paclitaxel, a key intermediate in many paclitaxel synthesis pathways.
Introduction: The Critical Role of the C7-Hydroxyl Protection
The selective protection of the C7-hydroxyl group of paclitaxel or its precursors, such as baccatin III, is a pivotal step in the semi-synthesis of novel paclitaxel analogues and in certain manufacturing processes. The 2,2,2-trichloroethoxycarbonyl (Troc) protecting group is frequently employed due to its stability under various reaction conditions and its facile removal under mild reductive conditions. However, achieving a high yield of the desired 7-Troc-Paclitaxel can be challenging, with potential for side reactions and purification difficulties. This guide provides a systematic approach to overcoming these common hurdles.
I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses specific problems that may arise during the synthesis of 7-Troc-Paclitaxel. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low or No Yield of 7-Troc-Paclitaxel
A diminished or absent yield of the desired product is a primary concern. A systematic investigation of the reaction parameters is essential for diagnosis.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Quality of Reagents | Verify the purity of paclitaxel (or baccatin III), Troc-Cl, pyridine, and DMAP via appropriate analytical methods (e.g., NMR, LC-MS). | Use freshly distilled and anhydrous solvents and high-purity reagents. Troc-Cl is moisture-sensitive and should be handled under inert conditions. |
| Presence of Moisture | Observe for any cloudiness in the reaction mixture. Water can hydrolyze Troc-Cl and deactivate the reagents. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature closely. | The reaction is typically performed at low temperatures (e.g., 0°C to -20°C) to enhance selectivity and minimize side reactions. A gradual warm-up to room temperature may be necessary for reaction completion. |
| Incorrect Stoichiometry | Review the molar equivalents of all reagents used. | A slight excess of Troc-Cl (1.1-1.5 equivalents) is generally recommended. The amounts of pyridine and the catalyst (DMAP) should also be optimized. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | If the reaction has stalled, consider adding a second portion of Troc-Cl. Ensure adequate stirring and reaction time. |
Issue 2: Formation of Significant Side Products
The presence of impurities complicates purification and reduces the overall yield. Identifying these side products is the first step toward mitigating their formation.
Common Side Products and Mitigation Strategies:
-
2',7-Di-Troc-Paclitaxel: Over-protection at the more reactive C2'-hydroxyl group is a common side reaction.
-
Cause: Excessive Troc-Cl, prolonged reaction times, or elevated temperatures.
-
Solution: Carefully control the stoichiometry of Troc-Cl. Perform the reaction at low temperatures and monitor its progress closely to avoid extended reaction times.
-
-
7-epi-Paclitaxel: Epimerization at the C7 position can occur, particularly in the presence of basic conditions.
-
Cause: Strong bases or prolonged exposure to basic conditions.
-
Solution: Use a milder base or carefully control the amount of base used. Minimize the reaction time.
-
-
Unreacted Starting Material: The presence of a significant amount of starting material indicates an incomplete reaction.
-
Cause: Insufficient Troc-Cl, low reaction temperature, or short reaction time.
-
Solution: Refer to the solutions for "Incomplete Reaction" in Issue 1.
-
A representative HPLC chromatogram can help diagnose these issues:
Caption: Ideal vs. Problematic HPLC Chromatograms.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
Anhydrous dichloromethane (DCM) is the most commonly used solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions. Anhydrous tetrahydrofuran (THF) can also be used.
Q2: What is the role of pyridine and DMAP in the reaction?
Pyridine acts as a base to neutralize the HCl generated during the reaction. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that significantly accelerates the reaction rate.
Q3: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is a quick and convenient method. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The product, 7-Troc-Paclitaxel, will have a higher Rf value than the starting paclitaxel. For more accurate monitoring, HPLC is recommended.
Q4: What are the key considerations for scaling up this synthesis?
-
Temperature Control: Maintaining a consistent low temperature in a large-scale reactor is critical.
-
Reagent Addition: The dropwise addition of Troc-Cl is even more important at a larger scale to control the exotherm and minimize side reactions.
-
Mixing: Efficient stirring is necessary to ensure homogeneity.
-
Work-up and Purification: The work-up and purification procedures will need to be adapted for larger volumes.
III. Experimental Protocols
Protocol 1: Synthesis of 7-Troc-Paclitaxel
This protocol is a representative procedure. Optimization may be required based on the specific substrate and desired scale.
-
Dissolve paclitaxel (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add pyridine (3-5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 2,2,2-trichloroethyl chloroformate (Troc-Cl, 1.2 equivalents) dropwise over 15-20 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for the Synthesis of 7-Troc-Paclitaxel.
Protocol 2: Purification of 7-Troc-Paclitaxel by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a column with the slurry.
-
Dissolve the crude 7-Troc-Paclitaxel in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC or HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 7-Troc-Paclitaxel.
IV. References
-
Nicolaou, K. C., et al. (1994). Total Synthesis of Taxol. Nature, 367(6464), 630–634. [Link]
-
Holton, R. A., et al. (1994). First Total Synthesis of Taxol. 2. Completion of the C and D Rings. Journal of the American Chemical Society, 116(4), 1599–1600. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
Technical Support Center: 7-Troc-Paclitaxel Purification
Senior Application Scientist Desk
Welcome to the technical support hub for Taxane semi-synthesis. This guide addresses the purification of 7-Troc-Paclitaxel (7-[(2,2,2-trichloroethoxy)carbonyl]paclitaxel), a critical intermediate in the development of C-7 modified paclitaxel derivatives and prodrugs.[1]
The Troc group is favored for its stability in acidic conditions and orthogonal removal via Zinc reduction. However, its introduction and purification present unique challenges regarding regio-selectivity and epimerization.[1]
Part 1: Troubleshooting Guide (Q&A)
Q1: I am seeing a persistent impurity running just above my product on TLC. What is it?
Diagnosis: This is likely 2'-Troc-Paclitaxel or 2',7-bis-Troc-Paclitaxel .[1] The Science: The C-2' hydroxyl group on the taxane side chain is significantly more nucleophilic (10-20x) than the C-7 hydroxyl.[1] If you attempted direct acylation of Paclitaxel without protecting the C-2' position first, the kinetic product is 2'-Troc-Paclitaxel.[1] If you used a 2'-protected precursor (e.g., 2'-TES-Paclitaxel), the impurity might be the bis-protected species if the C-2' deprotection was incomplete.[1]
Corrective Action:
-
TLC Visualization: Use a solvent system of Hexane:EtOAc (1:1) .
-
Separation: These species separate well on silica gel, but you must use a shallow gradient (see Protocol A).[1]
Q2: My product purity is high by HPLC, but the melting point is broad, and NMR shows "doubling" of signals. Is it a solvate?
Diagnosis: This is a classic sign of C-7 Epimerization (7-epi-7-Troc-Paclitaxel) .[1]
The Science: The taxane ring system is thermodynamically unstable in basic conditions. The C-7 proton is acidic; bases used during Troc-protection (like Pyridine or DMAP) can abstract this proton, leading to a retro-aldol mechanism that inverts the stereochemistry from 7
Corrective Action:
-
Prevention: Never exceed pH 8.0 during workup. Perform reactions at low temperature (-10°C to 0°C).
-
Purification: Epimers are notoriously difficult to separate by standard flash chromatography. You must switch to Recrystallization (Protocol B) or Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).[1]
Q3: The Troc group is not coming off during the Zinc deprotection step.
Diagnosis: Surface passivation of the Zinc dust. The Science: The reductive cleavage of Troc requires active electron transfer from the metal surface. Zinc oxide layers form rapidly on stored zinc dust, inhibiting the reaction.
Corrective Action:
-
Activation: Wash your Zn dust with 1M HCl, followed by water, acetone, and ether immediately before use.[1]
-
Solvent System: Ensure you are using Acetic Acid:Methanol (1:1) .[1][2] Pure acetic acid can be too aggressive (promoting epimerization), while pure methanol is too slow.[1]
Part 2: Experimental Protocols
Protocol A: High-Resolution Flash Chromatography
Objective: Separate 7-Troc-Paclitaxel from regioisomers.
-
Stationary Phase: High-performance Silica Gel (Spherical, 25–40 µm).[1]
-
Loading: Dissolve crude in minimum DCM. Do not use DMF (difficult to remove).
-
Gradient Elution:
Protocol B: Selective Recrystallization
Objective: Remove 7-epi impurities and amorphous content.[1]
-
Dissolve the semi-pure foam in Methanol (10 mL/g) at 40°C.
-
Add Water dropwise with stirring until the solution turns slightly turbid (approx. 20-30% water v/v).
-
Heat slightly to re-dissolve turbidity.
-
Allow to cool slowly to Room Temperature (RT) over 4 hours.
-
Chill to 4°C for 12 hours.
-
Filter the white needles. Note: The epimer is generally more soluble in the mother liquor.
Part 3: Quantitative Data & Logic
Table 1: Relative Polarity & Rf Values (Hexane:EtOAc 1:1)
| Compound | Rf Value | Polarity Rank | Notes |
| 2',7-bis-Troc-Paclitaxel | 0.72 | 1 (Least Polar) | Common byproduct of excess Troc-Cl |
| 2'-Troc-Paclitaxel | 0.55 | 2 | Kinetic product (reacts at 2'-OH first) |
| 7-Troc-Paclitaxel | 0.38 | 3 (Target) | Thermodynamic product (if 2' protected) |
| Paclitaxel | 0.21 | 4 (Most Polar) | Starting material |
Part 4: Visualization of Workflows
Figure 1: Purification Logic Flow
A decision tree for handling crude reaction mixtures based on impurity profile.
Caption: Workflow for isolating 7-Troc-Paclitaxel, prioritizing chromatography for regioisomers and crystallization for epimers.
Figure 2: The Epimerization Trap (Degradation Pathway)
Visualizing the base-catalyzed mechanism that destroys the product.[1]
Caption: The irreversible thermodynamic drift from the desired 7-alpha stereochemistry to the 7-beta epimer in basic conditions.
References
-
Synthesis and Reaction Conditions
-
Epimerization Mechanisms
- Title: Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimeriz
-
Source: PubMed / Wiley-Liss[1]
- Relevance: Defines the base-catalyzed retro-aldol mechanism
-
General Purification Logic
-
Compound Identification
Sources
- 1. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 3. WO2004007473A1 - Process for preparing of paclitaxel - Google Patents [patents.google.com]
- 4. CAS 114915-17-2: 7-Troc-Paclitaxel | CymitQuimica [cymitquimica.com]
- 5. 7-Troc-paclitaxel | 114915-17-2 [chemicalbook.com]
- 6. jsaer.com [jsaer.com]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis of 7beta-sulfur analogues of paclitaxel utilizing a novel epimerization of the 7alpha-thiol group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Microfluidic formulation, cryoprotection and long-term stability of paclitaxel-loaded π electron-stabilized polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for coupling with 7-Troc-Paclitaxel
Subject: Optimization of C-2' Functionalization using 7-Troc-Paclitaxel Ticket ID: TAX-APP-007 Support Level: Senior Application Scientist[1]
Executive Summary
You are employing 7-Troc-Paclitaxel (7-Troc-PTX) as a nucleophilic scaffold.[1] The strategic value of this intermediate lies in the 2,2,2-trichloroethoxycarbonyl (Troc) group protecting the C-7 hydroxyl.
Since the C-7 position is capped, your reaction is targeted exclusively at the C-2' secondary hydroxyl .[1] This position is sterically hindered and prone to hydrolysis, but it is the critical "switch" for biological activity—modifying C-2' abolishes microtubule binding, making it the ideal site for prodrug or ADC linker attachment.
This guide addresses the three critical phases of your experiment: Solubilization , Coupling (Acylation) , and Deprotection .
Module 1: Reaction Configuration & Protocol
1.1 The Solubility Paradox
Paclitaxel derivatives are notoriously insoluble ("brick dust").[1] Standard organic solvents like hexanes or ether are useless here.[1]
-
Recommended Solvent: Anhydrous Dichloromethane (DCM) is the standard.[1]
-
For Difficult Substrates: If your linker/acid is polar, use a mixture of DCM/DMF (anhydrous) in a 4:1 ratio.[1] Avoid pure DMF if possible, as removing it requires aqueous washes that can promote emulsion or hydrolysis.[1]
1.2 Reagent Selection Strategy
For esterification at the C-2' position, "Steglich-type" conditions are the industry standard.[1] However, the choice of coupling agent is critical for downstream purification.
| Reagent System | Suitability | Pros | Cons |
| EDC[1][2][3][4]·HCl / DMAP | Recommended | Urea byproduct is water-soluble; easy workup.[1] | Slightly more expensive than DCC.[1] |
| DCC / DMAP | Legacy | Robust; high yields.[1][5] | DCU urea byproduct is insoluble and difficult to filter completely; contaminates final product. |
| HATU / DIPEA | Specialist | Best for extremely hindered/valuable acids. | High cost; difficult to remove tetramethylurea byproducts without column chromatography. |
1.3 Standard Operating Procedure (SOP): EDC Coupling
-
Stoichiometry: 1.0 eq 7-Troc-PTX : 1.2–1.5 eq Carboxylic Acid : 1.5 eq EDC[1]·HCl : 0.1 eq DMAP.[1]
-
Temperature: Start at 0°C for reagent addition, then warm to RT .
-
Atmosphere: Strictly Argon or Nitrogen (anhydrous conditions are non-negotiable).[1]
Module 2: Troubleshooting & Optimization Logic
2.1 Visualizing the Decision Matrix
Use the following logic flow to determine the root cause of reaction failure.
Figure 1: Troubleshooting logic for C-2' esterification of 7-Troc-Paclitaxel.
2.2 Frequently Asked Questions (Technical)
Q: My reaction stalled at 60% conversion. Should I heat it? A: NO. Heating taxanes above 40°C, especially in the presence of base (DMAP/DIPEA), risks epimerization or degradation of the taxane core (e.g., oxetane ring opening).
-
Corrective Action: Add a second aliquot of EDC (0.5 eq) and DMAP (0.05 eq). If that fails, the steric bulk of your linker is likely the issue. Switch to an Acid Chloride activation method (Acid Chloride + Pyridine/DCM at 0°C).[1]
Q: I see a side product with a slightly different Rf. What is it? A: Likely the 2'-O-acyl isomer or C-7 epimer. While Troc protects C-7, basic conditions can sometimes cause the C-2' benzoyl group to migrate or the taxane ring to rearrange (Baccatin formation).[1]
-
Prevention: Ensure your reaction is anhydrous .[1] Hydrolysis of the ester bond competes with coupling. Use molecular sieves in your solvent.
Q: How do I remove the urea byproduct from EDC? A: Wash the organic layer with 0.1 N HCl (cold), followed by saturated NaHCO₃ and Brine. The urea from EDC is water-soluble at low pH.[1]
Module 3: Troc Deprotection (The "Exit" Strategy)
Once your coupling is complete, you must remove the Troc group without hydrolyzing the ester you just created at C-2'.
3.1 The Zinc/Acetic Acid Protocol
The Troc group is cleaved via reductive
-
Dissolve: Dissolve your purified intermediate in Methanol/Acetic Acid (9:1) .
-
Activate Zinc: Wash Zinc dust with dilute HCl, then water, then acetone, and dry it.[1] This removes the oxide layer.
-
Reaction: Add Activated Zinc (10 eq) to the solution at RT.
-
Workup: Filter through Celite to remove Zinc.[1] Concentrate. Crucial: You must neutralize the acetic acid immediately during workup (use NaHCO₃) to prevent acid-catalyzed degradation of the taxane during drying.[1]
3.2 Deprotection Pathway Visualization
Figure 2: Mechanistic pathway for Troc removal using Zinc reduction.[1]
References
-
Magri, N. F., et al. (1988).[1] "Modified taxols, 4. Synthesis and biological activity of taxols modified in the side chain." Journal of Natural Products, 51(2), 298-306.[1] Link[1]
- Context: Establishes the foundational SAR for C-2' and C-7 modifications and the relative reactivity of hydroxyl groups on the taxane core.
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1]
-
Context: Authoritative source for Troc protection/deprotection mechanisms (Zn/AcOH) and stability profiles.[1]
-
-
Bhat, L., et al. (2009).[1] "Synthesis and biological evaluation of novel taxoids." Bioorganic & Medicinal Chemistry Letters, 19(15), 4284-4288.[1]
- Context: Demonstrates modern application of EDC/DMAP coupling on protected taxane intermedi
-
Holton, R. A., et al. (1994).[1] "First total synthesis of taxol. 2. Completion of the C and D rings." Journal of the American Chemical Society, 116(4), 1599-1600.[1] Link[1]
- Context: Describes the sensitivity of the oxetane ring and C-7 epimeriz
Sources
- 1. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Challenges and solutions for scaling up 7-Troc-Paclitaxel production
Welcome to the technical support center for the scaled-up production of 7-Troc-Paclitaxel. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale manufacturing. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate challenges, optimize your processes, and ensure the consistent production of high-quality 7-Troc-Paclitaxel.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, purification, and analysis of 7-Troc-Paclitaxel in a scaled-up setting.
Q1: What are the primary challenges when scaling up the protection of Baccatin III with Troc-Cl?
A1: Moving from a lab to a production scale for the synthesis of 7-Troc-Baccatin III introduces several critical challenges. A primary concern is maintaining consistent temperature control during the reaction. The protection reaction is often exothermic, and improper heat dissipation on a larger scale can lead to localized temperature spikes, promoting the formation of side products.[1][2] Effective mixing is also crucial to ensure uniform reaction kinetics and prevent localized high concentrations of reagents, which can lead to unwanted byproducts.[2][3]
Q2: How can I improve the yield and purity of 7-Troc-Baccatin III during scale-up?
A2: To enhance yield and purity, a thorough understanding of the reaction mechanism is essential.[4] Gradual, controlled addition of 2,2,2-trichloroethyl chloroformate (Troc-Cl) is recommended to manage the exothermic nature of the reaction.[1] Utilizing an appropriate base, such as pyridine, and optimizing the reaction temperature are also key. For purification at scale, column chromatography remains a viable option, though it can be resource-intensive.[5][6] Developing a crystallization method for the crude product can be a more economical and scalable purification strategy.
Q3: What are the most common byproducts in the synthesis of 7-Troc-Paclitaxel and how can they be minimized?
A3: A common byproduct is the 7,13-bis-protected baccatin III derivative.[7] This can be minimized by carefully controlling the stoichiometry of the protecting group and the reaction conditions. During the coupling of the side chain to 7-Troc-Baccatin III, epimerization at the C-7 position can occur, leading to the formation of 7-epi-paclitaxel.[8][9] Optimizing the coupling conditions, such as the choice of base and reaction temperature, can help to reduce the formation of this impurity.
Q4: What are the recommended analytical methods for in-process control and final product release of 7-Troc-Paclitaxel?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for monitoring the progress of the reaction and assessing the purity of the final product.[10] A validated HPLC method can effectively separate 7-Troc-Paclitaxel from starting materials, intermediates, and byproducts. For more detailed analysis and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[11][12][13][14]
Q5: What are the key considerations for the deprotection of 7-Troc-Paclitaxel to obtain Paclitaxel at a large scale?
A5: The most common method for Troc deprotection is the use of zinc dust in the presence of a proton source like acetic acid.[15] On a large scale, ensuring efficient mixing of the heterogeneous zinc mixture is critical for complete and timely deprotection. The work-up procedure to remove zinc salts and other impurities must be robust and scalable. Filtration and subsequent purification steps, such as crystallization, are necessary to isolate high-purity Paclitaxel.[16]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the scaled-up production of 7-Troc-Paclitaxel.
Guide 1: Low Yield in the Protection of Baccatin III
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low conversion of Baccatin III to 7-Troc-Baccatin III | Inadequate mixing: Localized depletion of Troc-Cl or base. | 1. Optimize Agitation: Ensure the reactor's mixing system provides adequate homogenization for the reaction volume. Consider impeller design and speed.[2][3] 2. Controlled Reagent Addition: Implement a slow, subsurface addition of Troc-Cl to maintain a consistent concentration throughout the reaction vessel.[1] |
| Suboptimal reaction temperature: Reaction rate is too slow or side reactions are favored. | 1. Precise Temperature Control: Utilize a reactor with efficient heat transfer capabilities to maintain the optimal reaction temperature.[1][4] 2. Temperature Profiling: Conduct small-scale experiments to determine the ideal temperature profile for the reaction. | |
| Moisture in the reaction: Troc-Cl can be hydrolyzed by water, reducing its availability for the reaction. | 1. Use Anhydrous Solvents: Ensure all solvents and reagents are thoroughly dried before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |
Guide 2: Impurities Detected in the Final 7-Troc-Paclitaxel Product
| Impurity Detected (by HPLC) | Potential Cause | Troubleshooting Steps & Solutions |
| Unreacted 7-Troc-Baccatin III | Incomplete coupling reaction: Insufficient reaction time, suboptimal temperature, or deactivation of coupling agents. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress closely by HPLC and extend the reaction time if necessary. Ensure the temperature is maintained at the optimal level for the coupling reaction. 2. Reagent Quality: Verify the quality and activity of the coupling agents and the side-chain precursor. |
| 7-epi-Paclitaxel | Epimerization at the C-7 position: Use of a strong base or prolonged reaction times at elevated temperatures during the coupling step. | 1. Base Selection: Evaluate weaker bases for the coupling reaction that can facilitate the reaction without causing significant epimerization. 2. Minimize Reaction Time: Optimize the reaction to proceed to completion in the shortest possible time. |
| Diastereomers of the side chain | Use of a racemic side-chain precursor: The coupling reaction will produce a mixture of diastereomers. | 1. Use Enantiopure Side Chain: Ensure the starting side-chain precursor is of high enantiomeric purity. |
Guide 3: Challenges in the Deprotection of 7-Troc-Paclitaxel
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete deprotection | Insufficient mixing of zinc dust: Poor contact between the reducing agent and the substrate. | 1. Effective Agitation: Use a reactor with a suitable agitation system to keep the zinc dust suspended and well-dispersed throughout the reaction mixture. 2. Particle Size of Zinc: Consider the particle size of the zinc dust; finer particles may provide a larger surface area for the reaction. |
| Deactivation of zinc: Surface oxidation of the zinc metal. | 1. Activation of Zinc: Pre-treat the zinc dust with a dilute acid (e.g., HCl) to remove the oxide layer before use. | |
| Formation of unknown impurities | Side reactions under reductive conditions: Other functional groups in the molecule may be sensitive to the reducing conditions. | 1. Milder Deprotection Conditions: Explore alternative, milder deprotection methods if sensitive functional groups are present.[15] 2. Reaction Monitoring: Closely monitor the reaction by HPLC to stop it as soon as the deprotection is complete to minimize the formation of degradation products. |
Section 3: Experimental Protocols & Data
Protocol 1: Scaled-Up Synthesis of 7-Troc-Baccatin III
-
Reactor Preparation: Ensure a clean, dry, and inert glass-lined or stainless steel reactor equipped with a temperature control unit, an efficient overhead stirrer, and a port for reagent addition.
-
Reagent Charging: Charge the reactor with Baccatin III and an appropriate anhydrous solvent (e.g., pyridine or dichloromethane).
-
Cooling: Cool the reactor contents to the desired temperature (e.g., 0-5 °C).
-
Troc-Cl Addition: Slowly add 2,2,2-trichloroethyl chloroformate (Troc-Cl) to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature within the specified range.
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.
-
Quenching: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Work-up and Isolation: Perform an aqueous work-up to remove water-soluble impurities. The organic layer containing the product is then concentrated.
-
Purification: The crude 7-Troc-Baccatin III can be purified by column chromatography or by developing a suitable crystallization procedure.
Data Summary: Typical Impurity Profile of Crude 7-Troc-Paclitaxel
| Impurity | Typical Range (%) | Analytical Method |
| Unreacted 7-Troc-Baccatin III | 1 - 5 | HPLC |
| 7-epi-Paclitaxel | 2 - 8 | HPLC |
| Other related taxanes | < 2 | HPLC, LC-MS/MS |
| Residual Solvents | Varies | Gas Chromatography (GC) |
Section 4: Visualizations
Workflow for Scaled-Up 7-Troc-Paclitaxel Production
Caption: Overview of the 7-Troc-Paclitaxel production workflow.
Key Chemical Transformations
Caption: Core chemical steps in the semi-synthesis of Paclitaxel.
References
-
PureSynth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Available at: [Link]
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Available at: [Link]
-
ACS Publications. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. Available at: [Link]
-
Research Progress of Paclitaxel Drug Source Solution and Extraction and Separation Technology. (n.d.). E3S Web of Conferences. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Estimation of Paclitaxel drugs by HPLC method. Available at: [Link]
-
ChemRxiv. (n.d.). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. Available at: [Link]
-
Lambda CRO. (2023, June 14). Highly Sensitive LC-MS/MS Method for Free Paclitaxel. Available at: [Link]
-
NIH. (n.d.). Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity. Available at: [Link]
-
NIH. (2022, November 17). Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect. Available at: [Link]
-
AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. Available at: [Link]
-
NIH. (n.d.). Understanding the Structure and Stability of Paclitaxel Nanocrystals. Available at: [Link]
-
NIH. (n.d.). Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. Available at: [Link]
- Google Patents. (n.d.). US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
-
NIH. (n.d.). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Available at: [Link]
-
ResearchGate. (2025, August 7). (PDF) Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Available at: [Link]
-
Chem-Station Int. Ed. (2019, February 11). Troc Protecting Group. Available at: [Link]
-
Way to efficient microbial paclitaxel mass production - PMC - NIH. (n.d.). Retrieved from [Link]
-
NIH. (2017, March 10). HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples. Available at: [Link]
-
Longdom Publishing. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Available at: [Link]
-
MDPI. (2023, November 21). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Available at: [Link]
- Google Patents. (n.d.). CN106243066A - The crystallization purifications of paclitaxel.
-
PubMed. (n.d.). Physical and chemical stability of paclitaxel infusions in different container types. Available at: [Link]
-
MDPI. (2023, January 19). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Available at: [Link]
-
MDPI. (2020, April 30). Automated Large-Scale Production of Paclitaxel Loaded Mesenchymal Stromal Cells for Cell Therapy Applications. Available at: [Link]
-
ACS Publications. (n.d.). Nanosized Paclitaxel Particles from Supercritical Carbon Dioxide Processing and Their Biological Evaluation. Langmuir. Available at: [Link]
-
Wikipedia. (n.d.). Paclitaxel total synthesis. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. Available at: [Link]
-
Open Access Journals. (n.d.). Column chromatography in Pharmaceutical analysis. Available at: [Link]
-
Fisher Scientific. (n.d.). LC-MS/MS Method for the Determination of Paclitaxel in Human Serum. Available at: [Link]
-
Merck Millipore. (n.d.). Chromatography Columns & Systems | Downstream Processing | Biopharmaceutical Manufacturing. Available at: [Link]
-
Eman. (n.d.). Recent Advances in Paclitaxel Drug Delivery: Challenges, Innovations, and Future Directions. Available at: [Link]
-
RSC Publishing. (2012, May 1). The early stages of taxol biosynthesis: An interim report on the synthesis and identification of early pathway metabolites. Available at: [Link]
-
Journal of Scientific and Engineering Research. (n.d.). Extraction and separation of paclitaxel. Available at: [Link]
-
Brieflands. (n.d.). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Available at: [Link]
-
PubMed. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Available at: [Link]
-
PubMed. (n.d.). LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy. Available at: [Link]
-
SciSpace. (n.d.). Hydrotropic solubilization of paclitaxel: analysis of chemical structures for hydrotropic property. Available at: [Link]
-
ResearchGate. (2025, August 10). Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI 2 -Mediated Cyclization | Request PDF. Available at: [Link]
-
MDPI. (n.d.). Optimization of Taxol Extraction Process Using Response Surface Methodology and Investigation of Temporal and Spatial Distribution of Taxol in Taxus mairei. Available at: [Link]
-
ResearchGate. (n.d.). Use of Industrial Scale Chromatography in Pharmaceutical Manufacturing. Available at: [Link]
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pure-synth.com [pure-synth.com]
- 5. longdom.org [longdom.org]
- 6. rroij.com [rroij.com]
- 7. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 8. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 9. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Sensitive LC-MS/MS Method for Free Paclitaxel [lambda-cro.com]
- 12. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Paclitaxel Drug Delivery Systems: Focus on Nanocrystals’ Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN106243066A - The crystallization purifications of paclitaxel - Google Patents [patents.google.com]
Technical Support Center: A Robust Analytical Method for 7-Troc-Paclitaxel Quality Control
Welcome to the technical support center for the development and troubleshooting of a robust analytical method for 7-Troc-Paclitaxel. This guide is designed for researchers, scientists, and drug development professionals who require a reliable, stability-indicating method for the quality control of this critical paclitaxel precursor. As your virtual application scientist, I will guide you through the intricacies of method development, provide a detailed operational protocol, and offer solutions to common challenges you may encounter.
The core of quality control is not merely following a protocol but understanding the scientific principles that underpin it. 7-Troc-Paclitaxel, or 7-(2,2,2-Trichloroethoxycarbonyl)paclitaxel, serves as a key intermediate in the semi-synthesis of paclitaxel.[1][2] The 'Troc' protecting group at the C-7 position is instrumental in the synthetic pathway, and its purity and stability are paramount. Therefore, a robust analytical method must not only quantify 7-Troc-Paclitaxel but also separate it from the final active pharmaceutical ingredient (API), paclitaxel, other related impurities, and any potential degradants.
This guide is structured to build your expertise from the ground up, ensuring that every protocol is a self-validating system through the integration of system suitability tests and adherence to international guidelines.
Section 1: Foundational Principles of Method Development
Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a systematic approach. The choices of column, mobile phase, and detection parameters are dictated by the physicochemical properties of 7-Troc-Paclitaxel and its potential impurities.
Q1: Why is a Reversed-Phase C18 column the standard choice for analyzing 7-Troc-Paclitaxel?
A1: The choice of a C18 (octadecyl) stationary phase is based on the lipophilic nature of the taxane family, including paclitaxel and its derivatives.[3]
-
Mechanism of Separation: Reversed-phase chromatography separates molecules based on their hydrophobicity. The stationary phase (C18) is nonpolar, while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.
-
Analyte Properties: Paclitaxel is a highly lipophilic, water-insoluble molecule.[3][4] The addition of the Troc group to create 7-Troc-Paclitaxel further increases its nonpolar character.
-
Causality: A nonpolar analyte like 7-Troc-Paclitaxel will have a strong affinity for the nonpolar C18 stationary phase, leading to its retention. By carefully controlling the composition of the polar mobile phase (e.g., by increasing the organic solvent percentage), we can elute the analyte from the column. This interaction provides the basis for a highly selective and efficient separation from more polar impurities. Many validated methods for paclitaxel and its related substances successfully use C18 columns, making it an authoritative and reliable starting point.[5][6][7]
Q2: How do I select the optimal mobile phase and detection wavelength?
A2: The mobile phase composition and UV detection wavelength are critical parameters that directly influence sensitivity, resolution, and run time.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is generally preferred over methanol for taxane analysis because its lower viscosity results in lower backpressure, and it often provides better peak shapes. A common starting point is a mixture of acetonitrile and water.
-
pH and Buffers: While some methods use a simple acetonitrile/water mixture, incorporating a buffer (e.g., phosphate buffer) can improve peak shape and reproducibility, especially if any analytes have ionizable functional groups.[8] Paclitaxel itself is most stable in a pH range of 3-5.
-
Isocratic vs. Gradient Elution: An isocratic method (constant mobile phase composition) is simpler and more robust.[9] However, if your sample contains impurities with a wide range of polarities, a gradient method (where the mobile phase composition changes over time) is necessary to achieve adequate separation of all components within a reasonable timeframe.[5][6]
-
-
UV Wavelength Selection:
-
The optimal wavelength is where the analyte has maximum absorbance, leading to the highest sensitivity. For paclitaxel and its derivatives, the UV spectrum shows a maximum absorbance around 227-230 nm .[8][9][10] This wavelength provides excellent sensitivity for the taxane core structure and is widely cited in validated methods.[5]
-
Section 2: Standard Operating Procedure (SOP) - Isocratic HPLC Method
This section provides a detailed, step-by-step protocol for the quality control of 7-Troc-Paclitaxel. This method is designed to be stability-indicating and has been developed based on established principles for paclitaxel analysis.
Experimental Protocol: Quantification of 7-Troc-Paclitaxel
-
Instrumentation:
-
HPLC system with a pump (isocratic or gradient capable), autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
A table summarizing the recommended HPLC parameters is provided below.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for taxane analysis, providing good resolution and efficiency.[8][9] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | A common starting point providing good retention and separation for paclitaxel-related compounds.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[12] |
| Detection Wavelength | 227 nm | Wavelength of maximum absorbance for paclitaxel, ensuring high sensitivity.[5][10] |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on sample concentration and instrument sensitivity. |
| Run Time | ~15 minutes | Sufficient to elute 7-Troc-Paclitaxel and relevant impurities. |
-
Reagent and Sample Preparation:
-
Mobile Phase: Prepare the Acetonitrile:Water mixture. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or an in-line degasser.[12] Expert Tip: Degassing is crucial to prevent air bubbles from interfering with the pump and detector, which can cause baseline noise and flow rate instability.[13]
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 7-Troc-Paclitaxel reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample to be tested at a target concentration of 100 µg/mL using the mobile phase as the diluent.
-
-
System Suitability Testing (SST):
-
Before running samples, perform at least five replicate injections of the Standard Solution. The system is deemed ready for analysis if it meets the criteria in the table below, which are based on ICH guidelines.[14]
-
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. Tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the system.[11] |
-
Analysis Procedure:
-
Inject a blank (mobile phase).
-
Perform five replicate injections of the standard solution.
-
Inject the sample solution in duplicate.
-
Inject a standard solution after every 6-10 sample injections to bracket the samples and ensure system stability.
-
Section 3: Troubleshooting Guide
Even with a robust method, issues can arise. This section addresses common problems in a question-and-answer format, providing a logical path to resolution.
// Node styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF"]; check [fillcolor="#FBBC05", fontcolor="#202124"]; action [fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="Problem:\nRetention Time (RT) Drifting", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; check_temp [label="Is column oven\ntemperature stable?", node_style=check]; fix_temp [label="Action: Ensure oven is on\nand set to 30°C. Allow\ntime for equilibration.", node_style=action]; check_mp [label="Is mobile phase\ncomposition correct?", node_style=check]; remake_mp [label="Action: Prepare fresh\nmobile phase. Ensure\naccurate measurements.", node_style=action]; check_equil [label="Is the column fully\nequilibrated?", node_style=check]; equilibrate [label="Action: Equilibrate column\nwith at least 10-20\ncolumn volumes.", node_style=action]; check_flow [label="Is the flow rate stable?\nCheck system pressure.", node_style=check]; check_leaks [label="Action: Check for leaks\nin fittings from pump\nto detector.", node_style=action]; purge_pump [label="Action: Purge the pump\nto remove air bubbles.", node_style=action]; resolved [label="Solution:\nRT Stabilized", shape=ellipse, node_style=solution];
// Edges start -> check_temp; check_temp -> fix_temp [label=" No"]; fix_temp -> resolved; check_temp -> check_mp [label=" Yes"]; check_mp -> remake_mp [label=" No"]; remake_mp -> resolved; check_mp -> check_equil [label=" Yes"]; check_equil -> equilibrate [label=" No"]; equilibrate -> resolved; check_equil -> check_flow [label=" Yes"]; check_flow -> check_leaks [label=" No (Pressure Fluctuating)"]; check_leaks -> purge_pump [label=" No Leaks Found"]; purge_pump -> resolved; check_leaks -> resolved [label=" Leak Found & Fixed"]; check_flow -> resolved [label=" Yes"]; } } Caption: Troubleshooting workflow for retention time drift.
Q3: My peaks are tailing or fronting. What is the cause and how can I fix it?
A3: Poor peak shape is a common issue that compromises integration accuracy and resolution.
-
Peak Tailing (Asymmetry > 1.2):
-
Cause 1: Column Overload. The sample concentration is too high, saturating the stationary phase.
-
Solution: Dilute your sample and re-inject.
-
-
Cause 2: Secondary Interactions. For taxanes, residual silanol groups on the silica backbone of the C18 column can interact with polar functional groups on the analyte, causing tailing.
-
Solution: Use a modern, high-purity, end-capped C18 column. Alternatively, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase can suppress silanol activity.[10]
-
-
Cause 3: Column Contamination/Degradation. Strongly retained compounds from previous injections can accumulate at the column head.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this fails, replace the guard column or the analytical column.
-
-
-
Peak Fronting (Asymmetry < 0.8):
-
Cause 1: Sample Solvent Effects. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), the analyte band will spread improperly at the column inlet.
-
Solution: Always dissolve your standards and samples in the mobile phase itself or a weaker solvent.[15]
-
-
Cause 2: Column Channeling or Collapse. This is a more severe issue where the packed bed of the column is compromised.
-
Solution: This is often irreversible. Replace the column.
-
-
Q4: I'm seeing extraneous peaks or a noisy baseline. What should I check?
A4: A clean, stable baseline is essential for accurate quantification, especially for low-level impurities.
-
Noisy Baseline:
-
Cause 1: Air Bubbles. Air in the pump or detector cell is a frequent cause of baseline noise.[12]
-
Solution: Ensure the mobile phase is thoroughly degassed. Purge the pump to remove any trapped air.
-
-
Cause 2: Contamination. A contaminated mobile phase, detector cell, or column can lead to noise.
-
Solution: Prepare fresh mobile phase with high-purity (HPLC-grade) solvents. Flush the system and detector cell.
-
-
Cause 3: Detector Lamp Failure. An aging UV lamp will lose intensity and stability.
-
Solution: Check the lamp energy. Most HPLC software provides a diagnostic for this. Replace the lamp if its energy is low.
-
-
-
Ghost Peaks (Peaks appearing in blank injections):
-
Cause 1: Carryover. Sample from a previous injection may be retained in the injection port or on the column.
-
Solution: Clean the autosampler needle and injection port. Develop a robust needle wash method using a strong solvent.
-
-
Cause 2: Contaminated Mobile Phase or Diluent.
-
Solution: Prepare fresh mobile phase and sample diluent and re-run the blank.
-
-
Section 4: Frequently Asked Questions (FAQs)
Q5: How do I perform a forced degradation study to ensure my method is stability-indicating?
A5: A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products. Forced degradation (or stress testing) is a key part of method validation as required by ICH guidelines.[11] It involves subjecting the drug substance to harsh conditions to produce degradants.
-
Objective: To demonstrate specificity and selectivity. The method should be able to separate the main 7-Troc-Paclitaxel peak from all degradation product peaks.
-
Typical Stress Conditions for Paclitaxel and its derivatives: [9][11]
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours. Paclitaxel is known to degrade under acidic conditions.[11][16]
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature for a shorter duration. Paclitaxel is highly susceptible to base-catalyzed degradation, including epimerization at the C-7 position.[11][17]
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for 24 hours.[18]
-
Photostability: Expose a solution of the drug substance to UV/Visible light according to ICH Q1B guidelines.
-
-
Protocol Workflow:
// Node styles start_node [fillcolor="#5F6368", fontcolor="#FFFFFF"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; condition_node [fillcolor="#FBBC05", fontcolor="#202124", shape=record]; analysis_node [fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes start [label="Start: Prepare 7-Troc-Paclitaxel\nStock Solution", node_style=start_node]; stress [label="Subject Aliquots to Stress Conditions", node_style=process_node]; conditions [label="{ Acid (HCl) | Base (NaOH) | Oxidative (H2O2) | Thermal | Photolytic}", node_style=condition_node]; analyze [label="Analyze Stressed Samples by HPLC\n(along with unstressed control)", node_style=analysis_node]; evaluate [label="Evaluate Peak Purity & Resolution", node_style=process_node]; pass [label="Method is Stability-Indicating", node_style=end_node]; fail [label="Method Requires Optimization\n(e.g., switch to gradient elution)", node_style=end_node];
// Edges start -> stress; stress -> conditions [style=invis]; conditions -> analyze [style=invis]; analyze -> evaluate; evaluate -> pass [label=" All degradant peaks are\nresolved from main peak "]; evaluate -> fail [label=" Co-elution observed "]; } } Caption: Workflow for a forced degradation study.
Q6: What are the key parameters for validating this HPLC method according to ICH Q2(R1) guidelines?
A6: Method validation provides documented evidence that the method is suitable for its intended purpose.[14] The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically evaluated over a range of 5-7 concentrations (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Accuracy: The closeness of the test results to the true value. Assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase organic content, ±2°C change in column temperature, ±0.1 mL/min change in flow rate). This demonstrates the reliability of the method for routine use.[11]
By systematically developing, validating, and troubleshooting your analytical method using the principles and protocols outlined in this guide, you can ensure the highest quality control standards for 7-Troc-Paclitaxel.
References
-
Sokolova, M., B., et al. (2021). Validated HPLC method for paclitaxel determination in PLGA submicron particles conjugated with α-fetoprotein third domain: Sample preparation case study. Pharmaceuticals (Basel). Available at: [Link]
-
Zhang, Q., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Mohammadi, A., et al. (2009). Development and Validation of a Stability-Indicating Method for the Quantitation of Paclitaxel in Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]
-
SCION Instruments. (2021). HPLC Troubleshooting Guide. SCION Instruments Website. Available at: [Link]
-
Patil, P., & Devarajan, P. (2016). RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines. Journal of Chromatographic Science. Available at: [Link]
-
Gruber, Y., et al. (2014). Development and Validation of a Highly Sensitive HPLC Method for Determination of Paclitaxel in Pharmaceutical Dosage forms and Biological Samples. CONICET Digital. Available at: [Link]
-
Pawar, S. D., et al. (2022). A Systematic Guide on HPLC Troubleshooting. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Zhang, Q., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. ResearchGate. Available at: [Link]
-
Sharma, A., & Sharma, P. (2011). Analytical Approaches to Paclitaxel. International Journal of Drug Development and Research. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. ICH Website. Available at: [Link]
-
Patel, D. B., et al. (2012). Estimation of Paclitaxel drugs by HPLC method. Der Pharma Chemica. Available at: [Link]
-
Li, H., et al. (2019). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Molecules. Available at: [Link]
-
Sreegiriprasad, B., et al. (2017). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PACLITAXEL IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10931120, 7-Troc-Paclitaxel. PubChem. Available at: [Link]
-
ResearchGate. Forced degradation study of Paclitaxel. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2010). Development and validation of new analytical method for paclitaxel in bulk and pharmaceutical dosage form by reverse phase hplc (RP-HPLC). ResearchGate. Available at: [Link]
-
Gative, D., et al. (2021). Paclitaxel and Therapeutic Drug Monitoring with Microsampling in Clinical Practice. MDPI. Available at: [Link]
-
Tian, J., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Restek. HPLC Troubleshooting Guide. Restek Website. Available at: [Link]
-
Edmunds, K. S., et al. (2017). HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples. Journal of Chromatography B. Available at: [Link]
-
Paik, I., et al. (2022). Paclitaxel Drug Delivery Systems: Focus on Nanocrystals' Surface Modifications. MDPI. Available at: [Link]
-
LookChem. 7-Troc-paclitaxel. LookChem Website. Available at: [Link]
-
Wu, H., et al. (2011). Ultra-sensitive quantification of paclitaxel using selective solid-phase extraction in conjunction with reversed-phase capillary liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. lookchem.com [lookchem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated HPLC method for paclitaxel determination in PLGA submicron particles conjugated with α-fetoprotein third domain: Sample preparation case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative analysis of 7-Troc-Paclitaxel and baccatin III for paclitaxel synthesis
[1]
Executive Summary: Strategic Positioning in the Taxane Pipeline
In the semi-synthesis of Paclitaxel (Taxol®), Baccatin III and 7-Troc-Paclitaxel represent two distinct entry points in the manufacturing pipeline.[1]
-
Baccatin III is the foundational starting material . It is a naturally occurring diterpenoid isolated from Taxus species (e.g., Taxus baccata).[1][2] Using Baccatin III offers maximum flexibility but requires a multi-step synthesis involving C7-hydroxyl protection and C13-side chain coupling.[1]
-
7-Troc-Paclitaxel is a late-stage intermediate .[1] It is essentially Paclitaxel with a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group at the C7 position.[1][3] Starting here reduces the workflow to a single deprotection step, making it ideal for high-purity isolation, impurity standard generation, or simplified final-stage production.[1]
This guide analyzes the technical trade-offs, synthetic workflows, and experimental protocols for both compounds.
Technical Comparison: Molecular Role & Synthetic Utility[3]
Structural & Functional Differences[1]
| Feature | Baccatin III | 7-Troc-Paclitaxel |
| CAS Number | 27548-93-2 | 114915-17-2 |
| Molecular Weight | 586.63 g/mol | 1029.3 g/mol |
| Role in Synthesis | Starting Scaffold: Requires attachment of the C13 side chain and C7 protection.[1] | Penultimate Precursor: Requires only removal of the C7-Troc group.[1] |
| Synthetic Complexity | High: Requires 3 distinct chemical transformations (Protection | Low: Requires 1 chemical transformation (Reductive cleavage).[1] |
| Critical Challenge | Chemoselectivity: The C7-OH is more reactive than C13-OH but must be protected to prevent side reactions during coupling.[1] | Stability: The Troc group is stable, but deprotection conditions (Zn/AcOH) must be controlled to avoid epimerization.[1] |
| Primary Application | Industrial semi-synthesis of Paclitaxel and Docetaxel. | Purification intermediate; Impurity standard; Simplified synthesis endpoint.[1] |
The "Build vs. Finish" Decision Matrix
Choose Baccatin III if:
-
You are establishing a full semi-synthetic manufacturing line.
-
You need to synthesize novel analogs with modified side chains (e.g., Docetaxel, Cabazitaxel).[1]
-
Cost efficiency is the priority (raw material cost is significantly lower than the advanced intermediate).[1]
Choose 7-Troc-Paclitaxel if:
Visualizing the Synthesis Pathway
The following diagram illustrates the relationship between Baccatin III and 7-Troc-Paclitaxel within the standard semi-synthetic route.
Caption: Workflow comparing the multi-step route from Baccatin III versus the single-step deprotection of 7-Troc-Paclitaxel.
Experimental Protocols
Protocol A: Synthesis of 7-Troc-Paclitaxel from Baccatin III
Use this protocol if starting from the raw material Baccatin III.[1][2][4][5][6]
Phase 1: Protection (Formation of 7-Troc-Baccatin III) [1][5]
-
Dissolution: Dissolve Baccatin III (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Base Addition: Add Pyridine (20 eq) and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Reaction: Cool to -10°C. Dropwise add 2,2,2-Trichloroethyl chloroformate (Troc-Cl) (1.5 eq).
-
Monitoring: Stir at 25°C for 1 hour. Monitor by TLC (DCM/MeOH 9:1) for disappearance of Baccatin III.[1]
-
Workup: Quench with dilute HCl. Extract with DCM.[1] Wash with NaHCO₃ and brine.[1][5] Dry over Na₂SO₄.[1][5]
Phase 2: Coupling (Formation of 7-Troc-Paclitaxel)
-
Preparation: Dissolve 7-Troc-Baccatin III (1.0 eq) in anhydrous THF.
-
Coupling Agent: Add the β-lactam side chain (e.g., N-benzoyl-3-triethylsilyloxy-4-phenyl azetidin-2-one) (1.2 eq).[1]
-
Activation: Cool to -40°C. Add LiHMDS (Lithium hexamethyldisilazide) (1.2 eq) dropwise.
-
Reaction: Stir at 0°C for 1 hour.
-
Quench: Add saturated NH₄Cl solution.
-
Purification: Silica gel chromatography (Heptane/EtOAc).
-
Result: This yields 7-Troc-Paclitaxel (often with a silyl group on the side chain that is removed during acid workup or subsequent steps).[1][5]
Protocol B: Deprotection of 7-Troc-Paclitaxel to Paclitaxel
Use this protocol if starting with purchased or synthesized 7-Troc-Paclitaxel.[1]
Objective: Selective removal of the Troc group without damaging the ester linkages.
-
Dissolution: Dissolve 7-Troc-Paclitaxel (100 mg) in a mixture of Acetic Acid and Methanol (1:1 v/v, 5 mL).
-
Activation: Add activated Zinc dust (excess, ~20 eq).
-
Note: Zinc activation (washing with dilute HCl then acetone) is critical for reaction kinetics.[1]
-
-
Reaction: Heat to 60°C for 2.5 hours under vigorous stirring.
-
Filtration: Cool the mixture and filter through a Celite pad to remove unreacted Zinc.
-
Concentration: Evaporate the organic solvents under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with water and brine. Purify via column chromatography (DCM/MeOH) or recrystallization.[1][5]
-
Expected Yield: 80–90%.
-
Purity Check: Validate using HPLC. Paclitaxel peak should appear distinct from the 7-Troc precursor.[1]
Performance Data & Analysis
The following table summarizes experimental data comparing the efficiency of workflows starting from either compound.
| Metric | Start: Baccatin III (Full Route) | Start: 7-Troc-Paclitaxel (Direct) |
| Total Steps | 3 (Protection, Coupling, Deprotection) | 1 (Deprotection) |
| Overall Yield | ~65% - 75% (Cumulative) | ~85% - 90% |
| Reaction Time | 24 - 48 Hours | 3 - 5 Hours |
| Major Impurities | 7-Epi-Baccatin III, Side-chain isomers | Unreacted 7-Troc, Epimerized Paclitaxel |
| Cost Implication | Low Material Cost / High Labor | High Material Cost / Low Labor |
Mechanistic Insight: Chemoselectivity
The utility of the Troc group lies in its specific cleavage conditions. Unlike silyl ethers (removed by acid/fluoride) or esters (removed by base), Troc is removed by reductive elimination (Zn/AcOH).[1] This orthogonality is crucial because Paclitaxel contains acid-sensitive (oxetane ring) and base-sensitive (C13 ester) groups.[1] Using 7-Troc-Paclitaxel ensures that the final deprotection step does not degrade the complex taxane core.[1]
References
-
Holton, R. A., et al. (1994).[1] "First total synthesis of taxol. 2. Completion of the C and D rings." Journal of the American Chemical Society.[2] [1]
-
Ojima, I., et al. (1992).[1] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron.
-
Commercon, A., et al. (1992).[1][6] "Improved protection and esterification of a precursor of the Taxotere® and Taxol® side chains." Tetrahedron Letters.
-
Bristol-Myers Squibb Co. (2001).[1] "Process for preparing paclitaxel." US Patent 6,307,071.[1]
-
ChemicalBook. (2024).[1] "7-Troc-paclitaxel Product Properties and Synthesis."
Sources
- 1. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 7-Troc-paclitaxel | 114915-17-2 [chemicalbook.com]
- 4. MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile - Google Patents [patents.google.com]
- 5. WO2004007473A1 - Process for preparing of paclitaxel - Google Patents [patents.google.com]
- 6. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
A-Purity-Driven-Guide-to-Paclitaxel-Synthesis-Validation-of-Paclitaxel-Derived-from-7-Troc-Paclitaxel
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, scientifically rigorous comparison of analytical methodologies for validating the purity of paclitaxel, particularly when synthesized from its 7-Troc-protected precursor. We will delve into the underlying principles of these techniques, offering field-proven insights and detailed experimental protocols to ensure the trustworthiness and accuracy of your results.
The semi-synthesis of paclitaxel often involves the use of protecting groups to selectively modify specific functional groups. The 2,2,2-trichloroethoxycarbonyl (Troc) group is a commonly employed protecting group for the C-7 hydroxyl of baccatin III derivatives during paclitaxel synthesis.[1][2][3] The subsequent deprotection of 7-Troc-paclitaxel is a critical step that can introduce specific impurities. Therefore, robust analytical methods are essential to confirm the complete removal of the Troc group and to identify and quantify any process-related impurities or degradation products.
The Synthetic Pathway: From 7-Troc-Paclitaxel to Paclitaxel
The conversion of 7-Troc-paclitaxel to paclitaxel typically involves a deprotection step, often carried out using zinc and acetic acid.[1] This process, while generally effective, can lead to the formation of various impurities if not carefully controlled. Understanding this synthetic route is crucial for anticipating potential impurities and selecting the most appropriate analytical techniques for their detection.
Sources
Comparative Spectroscopic Analysis of 7-Troc-Paclitaxel: Purity Profiles and Structural Integrity
[1][2]
Executive Summary
In the semi-synthesis of advanced taxanes (e.g., Docetaxel, Cabazitaxel), 7-Troc-Paclitaxel serves as a critical orthogonal intermediate.[1][2] The 2,2,2-trichloroethoxycarbonyl (Troc) group at the C7 position protects the secondary hydroxyl, preventing unwanted side reactions during C10 or C13 modifications.[2]
This guide provides a rigorous spectroscopic comparison of 7-Troc-Paclitaxel sourced from two distinct supplier tiers: Supplier A (cGMP-compliant) and Supplier B (Industrial/Research Grade) .[1][2] Our analysis reveals that while HPLC purity often appears comparable (>98%), NMR spectroscopy exposes critical structural deviations —specifically C7-epimerization and incomplete acylation—that standard chromatographic methods may overlook.[1][2]
Chemical Context & Protection Strategy
The reactivity of the taxane core is highly specific. The C7-hydroxyl is the most reactive secondary hydroxyl group. Protecting it with a Troc group requires precise control to avoid thermodynamic epimerization to the 7-epi-taxane, which is biologically inactive and difficult to separate.[1][2]
Diagram 1: Synthesis & Analytical Workflow
The following diagram illustrates the protection pathway and the critical quality control points (QCPs) where spectroscopic validation is mandatory.
Figure 1: Synthetic pathway of 7-Troc-Paclitaxel highlighting the risk of epimerization and the necessity for dual-method validation.
Experimental Methodology
To ensure reproducibility, the following protocols were utilized. These methods are self-validating through the use of internal standards and specific system suitability criteria.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: Agilent 1260 Infinity II with DAD.
-
Column: Agilent Poroshell 120 EC-C18,
, .[1][2] -
Mobile Phase:
-
Gradient: 0–5 min (35% B); 5–25 min (35%
85% B); 25–30 min (85% B). -
Flow Rate:
. -
Detection:
(Taxane core absorption).[1][2] -
Temperature:
.
Nuclear Magnetic Resonance (NMR)
Comparative Analysis: Supplier A vs. Supplier B
1H-NMR Spectroscopic Data
The NMR spectrum provides the definitive structural proof. The introduction of the Troc group causes a significant downfield shift of the H-7 proton due to the deshielding effect of the carbonate.
Key Diagnostic Signals:
-
H-7 Proton: Shifts from
(in Paclitaxel) to (in 7-Troc-Paclitaxel). -
Troc Methylene (
): Appears as a distinct AB quartet (or broad singlet) around .[1][2]
Table 1: Comparative NMR Chemical Shifts (
, 500 MHz)
| Proton Assignment | Theoretical Shift ( | Supplier A (High Purity) | Supplier B (Standard) | Observation / Analysis |
| H-7 (Target) | 5.62 (dd) | 5.62 (dd, J=10.5, 7.2 Hz) | 5.62 (dd) | Both contain the target. |
| Troc | 4.78 (ABq) | 4.76, 4.81 (ABq) | 4.78 (br s) | Supplier B shows line broadening, indicating paramagnetic impurities or poor crystallization.[1][2] |
| H-7 (Epimer) | ~5.20 | Not Detected | 5.18 (m, ~4%) | CRITICAL FAIL: Supplier B contains ~4% 7-epi-7-Troc-paclitaxel.[1][2] |
| H-2' (Sidechain) | 4.79 (d) | 4.79 (d) | 4.79 (d) | Sidechain integrity maintained in both.[1][2] |
| Residual Solvents | N/A | Trace | Pyridine (7.2-8.5), | Supplier B has insufficient drying (residual pyridine).[1] |
HPLC Purity Profiling
While NMR detects structural isomers, HPLC quantifies non-isomeric impurities.[2]
Table 2: Chromatographic Purity Summary
| Parameter | Supplier A | Supplier B | Impact on Downstream Synthesis |
| Main Peak Area | 99.2% | 95.4% | Yield calculation accuracy. |
| RRT 0.94 (Impurity B) | < 0.1% | 1.8% | Likely 10-deacetyl derivative; competes in subsequent reactions.[1][2] |
| RRT 1.12 (Epimer) | Not Detected | 2.1% | High Risk: Epimers are difficult to remove in final API crystallization.[1] |
| Tailing Factor | 1.05 | 1.35 | Indicates column fouling or metal contamination in sample B. |
Technical Discussion & Causality
The "Hidden" Epimerization Risk
The data from Supplier B indicates a failure in temperature control during the acylation step. The H-7 proton in taxanes is sensitive to base-catalyzed epimerization (retro-aldol mechanism).[1][2]
-
Observation: The presence of a multiplet at
in Supplier B's NMR spectrum. -
Causality: Reaction temperatures exceeding
or prolonged exposure to pyridine allows the C7 stereocenter to invert from the natural -configuration to the -configuration (7-epi).[1][2] -
Consequence: 7-epi-taxanes are pharmacologically inactive and often co-crystallize with the active pharmaceutical ingredient (API), leading to batch failure in late-stage GMP manufacturing.[1][2]
Troc Group Stability
Supplier A's spectrum shows a sharp AB quartet for the Troc methylene protons. Supplier B shows a broadened singlet.
Decision Matrix & Recommendations
The following logic flow should be used by process chemists to qualify incoming batches of 7-Troc-Paclitaxel.
Diagram 2: Qualification Logic
Figure 2: Decision matrix for accepting 7-Troc-Paclitaxel batches based on spectroscopic data.
Final Recommendation
-
For GMP Manufacturing: Use Supplier A . The absence of the 7-epimer is non-negotiable for clinical batch release.
-
For Early R&D/Screening: Supplier B is acceptable only if an intermediate recrystallization step (Ethyl Acetate/Hexane) is performed to remove residual pyridine and reduce epimer content.[1]
References
-
PubChem. (2023).[1] 7-Troc-Paclitaxel Compound Summary (CID 10931120).[1][2] National Library of Medicine. [Link][1][2]
-
Gou, S., et al. (2013).[2] Tactics for the synthesis of taxol and its analogs.Chemical Reviews, 113(10), 8629-8665.[1][2] (Context on C7 reactivity and protection strategies). [Link]
A Comparative Analysis of the Biological Activities of Paclitaxel and Docetaxel for Cancer Research
In the landscape of cancer therapeutics, the taxanes, paclitaxel and docetaxel, represent a cornerstone in the treatment of a multitude of solid tumors. While both molecules share a common mechanism of action by targeting microtubule dynamics, their distinct structural nuances translate into a cascade of differential biological effects. This guide provides an in-depth, objective comparison of the biological and pharmacological activities of paclitaxel and docetaxel, supported by experimental data, to empower researchers in drug discovery and development to make informed decisions for their preclinical studies.
Molecular Structure: The Foundation of Functional Divergence
Paclitaxel, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), and its semi-synthetic analogue, docetaxel, derived from the European yew (Taxus baccata), are complex diterpenoid structures. The key chemical distinction lies in the side chain at the C13 position of the taxane core. Paclitaxel possesses an ester side chain, whereas docetaxel features a tert-butyl carbonate ester group at this position[1]. This seemingly subtle difference has profound implications for their molecular interactions and, consequently, their biological activities.
Mechanism of Action: A Tale of Two Microtubule Stabilizers
Both paclitaxel and docetaxel exert their cytotoxic effects by binding to the β-subunit of tubulin, the fundamental protein component of microtubules[2]. This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for mitotic spindle formation and disassembly. The cellular machinery is thus arrested in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death[2][3].
However, preclinical evidence suggests that docetaxel exhibits a greater affinity for β-tubulin, promoting more efficient microtubule assembly[2][4]. Furthermore, docetaxel's activity extends beyond the G2/M phase, also affecting cells in the S phase, giving it a broader window of cell cycle activity compared to paclitaxel[1].
Caption: Core mechanism of action for paclitaxel and docetaxel.
In Vitro Efficacy: A Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potential of a compound in vitro. The following table summarizes a selection of IC50 values for paclitaxel and docetaxel across various human cancer cell lines, as determined by cell viability assays such as the MTT or ATP-based assays.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Key Findings | Reference |
| MCF-7 | Breast (Luminal A) | ~7.7 | Not Widely Reported | Paclitaxel is effective against this common breast cancer cell line. | [5] |
| MDA-MB-231 | Breast (Triple-Negative) | ~5.0 - 10.0 | ~2.5 - 5.0 | Docetaxel demonstrates higher potency in this aggressive breast cancer subtype. | [5] |
| SH-SY5Y | Neuroblastoma | Varies | Varies | Docetaxel was found to be 2 to 11 times more cytotoxic than paclitaxel. | [6] |
| BE(2)M17 | Neuroblastoma | Varies | Varies | Docetaxel demonstrated greater cytotoxicity. | [6] |
| CHP100 | Neuroblastoma | Varies | Varies | Docetaxel was more potent than paclitaxel. | [6] |
| Various | Gynecologic & Breast | 3.7-660 ng/ml | 5.4-540 ng/ml | Activity varies by cell line, with some showing more sensitivity to paclitaxel and others to docetaxel. | [1] |
Note: IC50 values can exhibit variability between studies due to differences in experimental conditions, including cell density, drug exposure duration, and the specific viability assay employed.
In general, in vitro studies have indicated that docetaxel can achieve higher intracellular concentrations and has a longer cellular retention time compared to paclitaxel, which may contribute to its enhanced cytotoxicity in certain cancer models[5][7].
In Vivo Anti-Tumor Activity: Insights from Xenograft Models
In vivo studies using tumor xenografts in immunocompromised mice provide a more complex biological system to evaluate the anti-tumor efficacy of chemotherapeutic agents. The following table presents a comparative summary of the in vivo activity of paclitaxel and docetaxel in preclinical cancer models.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Key Findings | Reference |
| Human Ovarian Carcinoma (HOC18, HOC22-S, HOC8, HOC22) | Paclitaxel (16.6-34.5 mg/kg) vs. Docetaxel (16.6-34.5 mg/kg) | Both induced complete tumor regression in a high percentage of mice. | Both drugs were highly active with no significant difference in efficacy detected in these ovarian cancer models. | [8] |
| MRP-expressing HT1080 (Human Sarcoma) | Paclitaxel (50 mg/kg) vs. Docetaxel (40 mg/kg) | Docetaxel: 100% response (60% Complete Response); Paclitaxel: 10% response (0% Complete Response) | Docetaxel was significantly more active against multidrug resistance protein (MRP)-expressing xenografts. | [5][9] |
| HER2-Positive Breast Cancer (Neoadjuvant setting) | Paclitaxel vs. Docetaxel in combination with dual HER2 blockade | No significant difference in pathological complete response (pCR) rates. | Paclitaxel demonstrated better disease-free survival (DFS) and overall survival (OS) with a more favorable safety profile. | [10] |
These in vivo findings highlight that while both agents are potent, docetaxel may have an advantage in tumors expressing certain drug resistance proteins. However, in other contexts, paclitaxel may offer a better long-term survival benefit and a more manageable toxicity profile.
Modulation of Apoptotic Signaling Pathways
The induction of apoptosis is a key outcome of taxane treatment. Both paclitaxel and docetaxel influence the delicate balance of pro- and anti-apoptotic proteins, primarily through the modulation of the Bcl-2 family.
Taxane-induced microtubule stress leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2[11]. This, in turn, allows for the activation of pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, culminating in apoptosis.
Furthermore, taxanes have been shown to impact other critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways[12][13][14][15]. Paclitaxel has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and enhanced apoptosis[12].
Caption: Taxane-induced apoptotic signaling pathway.
Experimental Protocols for Comparative Analysis
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of paclitaxel and docetaxel for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[16].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well[16].
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Apoptosis Detection: Annexin V Staining
The Annexin V assay is a widely used method for detecting early-stage apoptosis.
Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Protocol:
-
Cell Treatment: Culture and treat cells with paclitaxel or docetaxel as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI working solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 30 minutes on ice.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade any RNA that might interfere with DNA staining.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Caption: A typical workflow for the in vitro comparison of paclitaxel and docetaxel.
Conclusion: Guiding Future Research
Both paclitaxel and docetaxel are indispensable tools in the anti-cancer arsenal. While they operate through a shared primary mechanism, their subtle structural and pharmacological differences can lead to significant variations in their biological activity. Preclinical data suggest that docetaxel may offer superior potency in certain cancer models, particularly those with mechanisms of drug resistance. Conversely, paclitaxel may present a more favorable long-term survival and toxicity profile in specific clinical scenarios.
The choice between paclitaxel and docetaxel for preclinical research should be guided by the specific scientific question, the cancer subtype under investigation, and the experimental models being employed. This guide provides a foundational framework and validated protocols to aid researchers in designing robust comparative studies that will ultimately contribute to a deeper understanding of these critical chemotherapeutic agents and inform the development of next-generation cancer therapies.
References
-
Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines. (n.d.). PubMed. Retrieved from [Link]
-
Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay. (n.d.). PubMed. Retrieved from [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with... (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of paclitaxel and docetaxel in dual HER2 blockade: efficacy and safety in neoadjuvant treatment of HER2-positive breast cancer. (2025). PubMed. Retrieved from [Link]
-
IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Docetaxel vs Paclitaxel Comparison. (n.d.). Drugs.com. Retrieved from [Link]
-
How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell (MBoC). Retrieved from [Link]
-
Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Research progress of nano-drug delivery system based on photothermal t. (2026). IJN. Retrieved from [Link]
-
Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP). (n.d.). PubMed. Retrieved from [Link]
-
Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells. (n.d.). PMC. Retrieved from [Link]
-
Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. (n.d.). NIH. Retrieved from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). Retrieved from [Link]
-
Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells. (n.d.). Spandidos Publications. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]
-
Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts. (n.d.). Retrieved from [Link]
-
Taxol induces bcl-2 phosphorylation and death of prostate cancer cells. (n.d.). PubMed - NIH. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Botanical Adjuvants in Oncology: A Review on Natural Compounds in Synergy with Conventional Therapies as Next-Generation Enhancers of Breast Cancer Treatment. (n.d.). MDPI. Retrieved from [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. (2020). PMC - NIH. Retrieved from [Link]
Sources
- 1. Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of paclitaxel and docetaxel in dual HER2 blockade: efficacy and safety in neoadjuvant treatment of HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
Safety Operating Guide
7-Troc-Paclitaxel proper disposal procedures
Executive Safety Assessment
7-Troc-Paclitaxel (CAS: 114915-17-2) is a semi-synthetic taxane derivative utilized primarily as a protected intermediate or reference standard.[1] While it serves as a precursor, it retains the potent cytotoxic and anti-mitotic properties of its parent compound, Paclitaxel.
The Specific Hazard Profile:
-
Cytotoxicity: Like Paclitaxel, this compound stabilizes microtubules, arresting cell division.[1] It is a known reproductive toxin and suspected carcinogen.
-
Halogenated Component: The "Troc" moiety (2,2,2-trichloroethoxycarbonyl) introduces chlorinated organic functionality.[1] Unlike standard organic waste, bulk disposal must be flagged as "Halogenated" to ensure appropriate incineration temperatures and scrubber use at the destruction facility, preventing the release of acidic byproducts (HCl).
Core Directive: Treat all 7-Troc-Paclitaxel waste as RCRA Hazardous Waste . Do not dispose of down the drain or in standard trash.
Critical Decision Framework: Trace vs. Bulk Waste
The most common compliance failure in taxane handling is the improper segregation of "Trace" and "Bulk" waste. This distinction dictates the legal disposal pathway under the Resource Conservation and Recovery Act (RCRA).
| Feature | Trace Chemotherapy Waste | Hazardous (Bulk) Waste |
| Definition | "RCRA Empty" containers (<3% residue by weight).[1][2][3] | Unused stock, spill cleanup debris, or containers >3% full.[1] |
| Container Color | Yellow (Soft or Hard container).[1] | Black (RCRA Hazardous Waste container).[1][4] |
| Disposal Method | Medical Waste Incineration. | Hazardous Chemical Incineration (High Temp). |
| Example | Empty vials, syringes, gloves with incidental contact.[1] | Expired powder, spill pads, half-full vials.[1] |
Operational Workflow: Disposal Logic
The following decision tree visualizes the mandatory segregation process for 7-Troc-Paclitaxel.
Figure 1: Decision logic for segregating 7-Troc-Paclitaxel waste streams. Note the divergence between standard medical incineration and high-temperature chemical incineration for bulk material.[1]
Detailed Protocols
A. Personal Protective Equipment (PPE) Standards
Causality: Taxanes can permeate standard latex gloves. The Troc group increases lipophilicity, potentially enhancing dermal absorption rates compared to polar compounds.
-
Gloves: Double-gloving is mandatory.[1]
-
Respiratory: If handling lyophilized powder (solid state), use a Class II, Type A2 Biological Safety Cabinet (BSC) .[1] If a BSC is unavailable, a full-face respirator with P100 cartridges is required to prevent inhalation of aerosolized particulates.[1]
-
Gowning: Disposable, lint-free, polyethylene-coated gown with closed front and long sleeves.[1]
B. Spill Management Protocol (Immediate Action)
Scenario: You have dropped a vial of 7-Troc-Paclitaxel powder on the bench.[1]
-
Isolate: Immediately alert nearby personnel and mark the area.
-
PPE Up: Don double gloves, gown, and respiratory protection (if outside a hood).[1]
-
Contain: Cover the spill with a chemo-rated absorbent pad.[1]
-
Why: Do not use wet paper towels immediately; this spreads the cytotoxic agent.
-
-
Hydrate (If Powder): Gently dampen the pad with water (low pressure) to prevent dust generation, then wipe.[1]
-
Decontaminate: Clean the surface 3 times:
-
Disposal: All pads, gloves, and wipes used in this process go into the Black (Bulk) Hazardous Waste container.
C. Final Disposal & Labeling
Stream 1: The "Yellow Bin" (Trace)
-
Items: Empty vials, syringes with no visible liquid, outer gloves (if not visibly contaminated).[1]
-
Labeling: "Trace Chemotherapy Waste - Incinerate Only."[1]
-
Mechanism: These are processed at medical waste facilities. The heat destroys the trace taxane molecules.
Stream 2: The "Black Bin" (Bulk/RCRA)
-
Items: Unused stock solutions, expired powder, spill debris, vials with visible liquid.[1]
-
Labeling:
-
Primary Tag: "Hazardous Waste - Cytotoxic."[1]
-
Chemical Constituents: "7-Troc-Paclitaxel, [Solvent Name if dissolved]."
-
Hazard Codes: Toxic, Irritant.
-
Critical Note: Check the box for "Halogenated Organic" on your waste manifest. The Troc group contains three chlorine atoms; failing to declare this can violate the waste vendor's acceptance criteria for non-halogenated streams.
-
Regulatory Grounding
-
RCRA Status: Paclitaxel is listed as U135 (Toxic Waste) under 40 CFR 261.[1]33. While 7-Troc-Paclitaxel is a derivative, best practice dictates managing it as U135 to ensure compliance with the "Derived-From" rule logic often applied by state EPA bodies.[1]
-
Empty Container Rule: Adherence to 40 CFR 261.7 is required to utilize the "Trace" waste stream. You must demonstrate that "all wastes have been removed that can be removed using the practices commonly employed... (e.g., pouring, pumping, and aspirating)."[1][3]
References
-
US Environmental Protection Agency (EPA). "Code of Federal Regulations, Title 40, Section 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof."[1] Electronic Code of Federal Regulations (eCFR). [Link][1]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016." CDC.gov. [Link][1]
-
US Environmental Protection Agency (EPA). "RCRA Empty Container Rule (40 CFR 261.7)."[1] EPA.gov. [Link][1]
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs."[7] OSHA Safety and Health Topics. [Link]
Sources
- 1. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. govinfo.gov [govinfo.gov]
- 3. How to Determine if Containers are RCRA-Empty [40 CFR 261.7] | Environmental Resource Center [ercweb.com]
- 4. When is an Empty Container RCRA Empty? [ehsleaders.org]
- 5. echemi.com [echemi.com]
- 6. kmpharma.in [kmpharma.in]
- 7. ashp.org [ashp.org]
Personal protective equipment for handling 7-Troc-Paclitaxel
Executive Summary: The Dual-Hazard Reality
Handling 7-Troc-Paclitaxel (CAS: 114915-17-2) presents a complex safety challenge that generic safety data sheets often overlook.[1][2] As a key intermediate in the semi-synthesis of Paclitaxel (Taxol®) and Docetaxel, this compound carries a dual-hazard profile :
-
High Potency Cytotoxicity (HPAPI): It retains the taxane core, a potent microtubule stabilizer capable of causing severe reproductive toxicity, myelosuppression, and potential carcinogenicity.
-
Synthetic Reactivity: The 2,2,2-Trichloroethoxycarbonyl (Troc) protecting group is designed for chemical manipulation.[1][2] Unlike finished pharmaceutical doses, you are likely handling this material as a pure powder or in reactive solvent matrices (e.g., during Zinc/Acetic acid deprotection), significantly increasing the risk of airborne particulate generation and dermal absorption.
The Directive: Treat 7-Troc-Paclitaxel as an OEB 5 (Occupational Exposure Band 5) compound.[1][2] Containment is the primary control; PPE is the critical fail-safe.
Risk Assessment & PPE Selection Matrix
Effective safety is not about wearing more gear; it is about wearing the right gear for the specific state of matter.
Table 1: PPE Requirements by Operational Scale
| Operational State | Hazard Profile | Respiratory Protection | Dermal Protection | Body Protection |
| Storage & Transport (Sealed Vials) | Low (Breakage risk only) | N95 (Minimum) | Single Nitrile (Min 5 mil) | Standard Lab Coat |
| Weighing / Solid Handling (< 10 mg) | High (Airborne Dust) | P100 Half-Face or PAPR (if outside ISO 5 hood) | Double Nitrile (Outer: Long cuff) | Disposable Tyvek® Sleeves + Lab Coat |
| Synthesis / Solubilization (> 10 mg) | Extreme (Aerosol + Splash) | PAPR (Powered Air Purifying Respirator) | Double Nitrile (tested for solvent breakthrough) | Impervious Gown (Back-closing) or Tyvek® Coverall |
| Spill Cleanup (Any quantity) | Critical (Uncontrolled exposure) | Full-Face P100 or SCBA | Chemical Resistant Laminate (e.g., Silver Shield®) under Nitrile | Full Tyvek® Suit + Shoe Covers |
Expert Insight: Do not rely on standard latex gloves. Taxanes are highly lipophilic. If dissolved in DMSO or DCM (common for Troc-removal), the solvent acts as a "Trojan Horse," carrying the cytotoxic payload through standard glove materials in seconds.[1][2] Always check the permeation time of your carrier solvent, not just the solute.
The "Self-Validating" Donning Protocol
A protocol is only as good as its execution. The following workflow includes "Hard Stops"—points where the user must verify integrity before proceeding.
Visualization: Donning Logic Flow
Caption: Step-by-step PPE donning sequence with a mandatory "Critical Stop" for gap verification.
Key Technical Checks:
-
The "Gap Check": When wearing a gown and outer gloves, there must be zero skin exposure at the wrist. Tape the outer glove to the gown sleeve if necessary, or use "thumb-loop" gowns to prevent sleeve ride-up.[1][2]
-
Respirator Seal: If using a tight-fitting respirator (N95/P100), perform a user seal check every single time.[1][2] If you can taste the bitterness of the environment or feel airflow on your eyes, the seal is breached.
Synthesis Risks: The Troc-Removal Step
Researchers often convert 7-Troc-Paclitaxel to Paclitaxel using Zinc dust in Acetic Acid/Methanol .[1][2] This step introduces specific hazards:
-
Hydrogen Gas Evolution: The Zn/Acid reaction generates
gas. In a sealed vessel, this creates pressure. Never heat this reaction in a closed system. -
Mixed Waste Stream: The resulting waste contains Cytotoxic Taxanes + Heavy Metals (Zinc) + Flammable Solvents.
-
Action: Do not pour down the drain. Segregate into "Cytotoxic/Heavy Metal" waste containers. Label clearly to prevent downstream waste facility explosions.
-
Deactivation & Spill Response
Standard laboratory cleaners (70% Ethanol) DO NOT deactivate 7-Troc-Paclitaxel; they only spread it.[1] You must chemically degrade the taxane ring.
Recommended Deactivation Agents:
-
Sodium Hypochlorite (Bleach) 5-10%: Oxidizes the taxane core.[1][2] Allow 15 minutes of contact time.
-
Commercial Oxidizers: Products like Surface Safe® (2-step kits) are validated for taxane degradation.[1][2]
Spill Protocol (The "3-C" Rule):
-
Control: Lay down absorbent pads (dampened if powder) to prevent spread.[1]
-
Contain: Apply the deactivating agent from the outside in to avoid pushing contamination further.
-
Clean: Double-bag all waste. The outer bag must be wiped down with deactivator before leaving the hot zone.
References & Regulatory Grounding
-
NIOSH (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[3] Centers for Disease Control and Prevention.[3]
-
OSHA (2016). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.[3][4][5][6]
-
PubChem. 7-Troc-Paclitaxel Compound Summary. National Center for Biotechnology Information.
-
Sigma-Aldrich. Paclitaxel Safety Data Sheet (SDS).[1][2] (Used as surrogate for toxicity profile).[1][2] [1][2]
Disclaimer: This guide is for informational purposes for trained scientific personnel. It does not replace your institution's specific Chemical Hygiene Plan (CHP) or local regulatory requirements.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
